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  • Product: 2-Amino-7-methoxy-3-propylquinoline hydrochloride
  • CAS: 1170365-67-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-Amino-7-methoxy-3-propylquinoline hydrochloride

Introduction Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] The inherent ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] The inherent versatility of the quinoline scaffold has led to its exploration in various therapeutic areas, most notably in the development of novel anticancer agents.[1] The compound 2-Amino-7-methoxy-3-propylquinoline hydrochloride is a novel synthetic entity within this promising class. Its structural features, including the 2-amino and 7-methoxy substitutions, suggest potential biological activity. However, before its therapeutic potential can be realized, a thorough evaluation of its cytotoxicity and safety profile is paramount.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic and safety profile of 2-Amino-7-methoxy-3-propylquinoline hydrochloride. While specific experimental data for this compound is not yet extensively published, this guide will leverage data from structurally related quinoline and quinazoline derivatives to inform a robust evaluation strategy. We will delve into the essential in vitro cytotoxicity assays, explore potential mechanisms of action, and outline the necessary in vivo safety assessments. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

I. Understanding the Quinoline Scaffold: A Precedent for Cytotoxicity

The quinoline ring system is a "privileged scaffold" in drug discovery, known to interact with various biological targets. Numerous quinoline derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines.[1] This activity is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or trigger apoptotic pathways.[1]

For instance, derivatives of 2-aminoquinoline have been investigated for their anticancer properties. While specific data on 2-Amino-7-methoxy-3-propylquinoline hydrochloride is limited, studies on related compounds provide valuable insights. For example, a close analog, 2-Amino-7-methoxy-3-methylquinoline hydrochloride, is classified with a GHS07 pictogram and the hazard statement H302 (Harmful if swallowed), indicating a degree of acute oral toxicity.

Furthermore, broader studies on 2-amino-naphthoquinones, which share the 2-amino aromatic feature, have shown significant cytotoxic activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[2]

II. In Vitro Cytotoxicity Assessment: A Multi-Faceted Approach

A comprehensive in vitro evaluation is the first step in characterizing the cytotoxic potential of a novel compound. This involves a battery of assays that measure different aspects of cell health and death.

A. Cell Viability and Proliferation Assays

These assays provide a quantitative measure of a compound's ability to inhibit cell growth.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 2-Amino-7-methoxy-3-propylquinoline hydrochloride in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

B. Cell Membrane Integrity Assays

These assays detect damage to the cell membrane, a hallmark of necrosis.

The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[4]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

C. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with 2-Amino-7-methoxy-3-propylquinoline hydrochloride at its IC50 concentration for a predetermined time.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) using a commercial kit.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspases are a family of proteases that are key mediators of apoptosis.

Experimental Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.

  • Caspase Substrate Addition: Add a luminogenic or fluorogenic substrate for specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) to the cell lysate.

  • Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase activity.

D. Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases.

Experimental Protocol:

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation: A Comparative Approach

To facilitate the interpretation of cytotoxicity data, it is crucial to present the results in a clear and organized manner.

Table 1: Hypothetical In Vitro Cytotoxicity of 2-Amino-7-methoxy-3-propylquinoline hydrochloride

Cell LineCancer TypeAssayIC50 (µM)
MCF-7BreastMTTValue
HCT-116ColonMTTValue
A549LungMTTValue
HepG2LiverMTTValue

Note: The values in this table are placeholders and would need to be determined experimentally.

III. Elucidating the Mechanism of Action: A Look at Signaling Pathways

Understanding how a compound exerts its cytotoxic effects at the molecular level is critical for its development as a therapeutic agent. Based on the literature for related quinoline and quinazoline derivatives, several signaling pathways may be modulated by 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

For example, some quinazoline derivatives have been shown to inhibit the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer.[4] Others act as topoisomerase I inhibitors, leading to DNA damage and cell death.[5]

Diagram 1: Potential Cytotoxic Mechanisms of 2-Amino-7-methoxy-3-propylquinoline hydrochloride

cluster_cell Cancer Cell cluster_pathways Potential Targets & Pathways cluster_outcomes Cellular Outcomes Compound 2-Amino-7-methoxy-3-propylquinoline hydrochloride DNA DNA Intercalation/ Topoisomerase Inhibition Compound->DNA Signaling Signaling Pathway (e.g., β-catenin/TCF4) Compound->Signaling Mitochondria Mitochondrial Disruption Compound->Mitochondria Apoptosis Apoptosis DNA->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle Signaling->Apoptosis Signaling->CellCycle Mitochondria->Apoptosis Necrosis Necrosis

Caption: Potential mechanisms of cytotoxicity for 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

IV. In Vivo Safety and Toxicity Assessment: The Next Frontier

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the systemic effects of a compound.

A. Acute Oral Toxicity (LD50)

This study determines the single dose of a substance that is lethal to 50% of a test animal population.

Experimental Protocol:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or BALB/c mice.

  • Dose Administration: Administer single, escalating doses of 2-Amino-7-methoxy-3-propylquinoline hydrochloride via oral gavage to different groups of animals.

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Calculation: Use statistical methods to calculate the LD50 value.

B. Repeated Dose Toxicity Studies

These studies evaluate the toxic effects of a compound after repeated administration over a longer period (e.g., 28 or 90 days).

Experimental Design:

  • Animal Groups: Use at least three dose levels (low, medium, and high) and a control group.

  • Parameters Monitored:

    • Clinical observations (e.g., changes in behavior, appearance).

    • Body weight and food consumption.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Gross pathology and histopathology of major organs at the end of the study.

Diagram 2: Workflow for In Vivo Toxicity Assessment

cluster_invivo In Vivo Toxicity Assessment start Compound Synthesis & Formulation acute Acute Oral Toxicity (LD50) start->acute repeated Repeated Dose Toxicity (28/90-day) acute->repeated special Specialized Toxicity (Neuro, Geno, etc.) repeated->special end Safety Profile Established special->end

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Exploratory

An In-Depth Technical Guide to the Metabolic Stability of 2-Amino-7-methoxy-3-propylquinoline hydrochloride in Human Liver Microsomes

Abstract This guide provides a comprehensive framework for assessing the metabolic stability of 2-Amino-7-methoxy-3-propylquinoline hydrochloride using human liver microsomes (HLMs). In drug discovery, determining a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for assessing the metabolic stability of 2-Amino-7-methoxy-3-propylquinoline hydrochloride using human liver microsomes (HLMs). In drug discovery, determining a compound's metabolic fate is a critical early step, as high metabolic instability can lead to poor bioavailability and short in vivo half-life, ultimately hindering clinical success.[1][2] This document offers an in-depth exploration of the theoretical principles, a detailed, field-proven experimental protocol, data analysis methodologies, and a discussion of the potential metabolic pathways for this specific quinoline derivative. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro metabolism assays.

Introduction: The Imperative of Metabolic Stability

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a dominant role.[3][4] These enzymes catalyze a variety of biotransformations, primarily Phase I oxidative reactions, which modify the chemical structure of xenobiotics to facilitate their excretion.[5] The rate at which a compound is metabolized, its "metabolic stability," is a key determinant of its pharmacokinetic profile.

An in vitro metabolic stability assay using HLMs is a cost-effective and high-throughput method to predict a compound's in vivo hepatic clearance.[6] By incubating a test compound with HLMs and an essential cofactor, NADPH, we can measure the rate of disappearance of the parent compound over time.[7][5][6] This rate allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are invaluable for ranking compounds and guiding structure-activity relationship (SAR) studies.[2][6]

This guide focuses on 2-Amino-7-methoxy-3-propylquinoline hydrochloride , a substituted quinoline. Quinoline derivatives are a common scaffold in medicinal chemistry, and understanding their metabolic liabilities is crucial for their development as therapeutic agents.[8]

Core Principles of the HLM Assay

Human liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, isolated through ultracentrifugation.[7][9][10] They are a rich source of Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[7][9][11]

The central principle of the assay relies on the catalytic cycle of CYP enzymes, which is dependent on the cofactor NADPH (the reduced form of nicotinamide adenine dinucleotide phosphate).[3][5] NADPH acts as an electron donor, enabling the activation of molecular oxygen and its subsequent incorporation into the drug substrate.[5]

The general reaction is: Drug + O₂ + NADPH + H⁺ → Oxidized Drug + H₂O + NADP⁺[5]

By monitoring the depletion of the parent drug in the presence of HLMs and NADPH, we can quantify the rate of CYP-mediated metabolism.[7][5] A control incubation without NADPH is essential to identify any non-CYP-mediated degradation or chemical instability.[4][12]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and accuracy. Each step includes justifications to foster a deeper understanding of the experimental design.

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Test Compound 2-Amino-7-methoxy-3-propylquinoline hydrochlorideThe substrate for the metabolic reaction.
Human Liver Microsomes Pooled from multiple donors (e.g., >50), 20 mg/mL stockTo provide the metabolic enzymes. Pooling minimizes inter-individual variability.[7]
NADPH Solution 1 mM final concentration (prepared fresh)Essential cofactor for CYP enzyme activity.[5][11]
Phosphate Buffer 0.1 M, pH 7.4Maintains physiological pH for optimal enzyme activity.
Acetonitrile (ACN) LC-MS grade, ice-coldTo terminate ("quench") the enzymatic reaction by precipitating proteins.[7][6]
Internal Standard (IS) A stable, structurally similar compoundFor normalization during LC-MS/MS analysis to account for variations in sample processing and injection volume.
Control Compounds Verapamil (high turnover), Propranolol (moderate turnover)To validate the metabolic competency of the HLM batch.[6]
Reaction Plates 96-well polypropylene platesInert vessel for conducting the incubations.
Step-by-Step Workflow

The entire workflow, from preparation to analysis, is a system designed to isolate and measure the metabolic turnover of the test compound.

G cluster_prep 1. Preparation Phase cluster_inc 2. Incubation Phase cluster_samp 3. Sampling & Quenching cluster_proc 4. Processing & Analysis cluster_data 5. Data Interpretation prep_stock Prepare 10 mM Test Compound Stock (DMSO) prep_work Prepare 1 µM Working Solution in Buffer prep_stock->prep_work prep_hlm Thaw & Dilute HLMs (0.5 mg/mL) prep_nadph Prepare NADPH Solution (Fresh) pre_inc Pre-warm HLM & Compound Solutions to 37°C initiate Initiate Reaction: Add NADPH pre_inc->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Aliquot at Time Points (0, 5, 15, 30, 45 min) incubate->sample quench Terminate with Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Precipitated Protein quench->centrifuge supernatant Transfer Supernatant to Analysis Plate centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calc_dep Calculate % Remaining lcms->calc_dep calc_t_half Determine t½ from ln(% Remaining) vs. Time calc_dep->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) calc_t_half->calc_clint

Figure 1: Experimental workflow for the HLM stability assay.

Detailed Procedure:

  • Prepare Solutions :

    • Prepare a 10 mM stock solution of 2-Amino-7-methoxy-3-propylquinoline hydrochloride in DMSO.

    • Serially dilute the stock solution in 0.1 M phosphate buffer (pH 7.4) to achieve a working concentration that will yield a final assay concentration of 1 µM.

    • On the day of the experiment, thaw a vial of pooled human liver microsomes in a 37°C water bath.[13] Dilute the microsomes with phosphate buffer to a final concentration of 0.5 mg/mL.[2][7][11] Keep on ice.

    • Prepare a fresh solution of NADPH in phosphate buffer to achieve a final concentration of 1 mM in the incubation.

  • Set Up Incubations :

    • In a 96-well plate, combine the diluted HLM solution and the test compound working solution. Also include wells for positive controls and a negative control (test compound + HLMs but without NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[14]

  • Initiate and Sample :

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative control. The time of this addition is T=0 .

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot from the incubation wells.[7]

    • Immediately terminate the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with a known concentration of the internal standard.[6] The cold temperature and the organic solvent halt all enzymatic activity instantly, a process known as quenching.[15][16][17]

  • Sample Processing and Analysis :

    • Once all time points are collected, vortex the quench plate and centrifuge at high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated microsomal proteins.[9]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[18][19] The instrument will be set up to monitor the specific mass transitions for the parent compound and the internal standard.

Data Analysis and Interpretation

The goal of data analysis is to convert the raw LC-MS/MS peak areas into meaningful pharmacokinetic parameters.

Quantifying Compound Depletion

For each time point, calculate the peak area ratio (Parent Compound Peak Area / Internal Standard Peak Area). The percentage of the parent compound remaining is then calculated relative to the T=0 time point.

% Remaining = (Peak Area Ratio at time T / Peak Area Ratio at T=0) * 100

Calculating In Vitro Half-Life (t½)

The rate of depletion often follows first-order kinetics. To determine the half-life, plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting line is the elimination rate constant (k).

ln(% Remaining) = -k * time + ln(100)

The half-life is then calculated using the formula: t½ = 0.693 / k [20]

Calculating Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is the measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[1] It is calculated from the half-life and the experimental conditions.

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [1]

ParameterDescriptionTypical Value
t½ (min) In vitro half-life> 30 min (stable) to < 10 min (unstable)[1]
CLint (µL/min/mg) In vitro intrinsic clearance< 15 (low), 15-45 (medium), > 45 (high)[1]

These values provide a robust basis for comparing the metabolic liability of different compounds within a chemical series.

Potential Metabolic Pathways for 2-Amino-7-methoxy-3-propylquinoline hydrochloride

While this assay measures the disappearance of the parent compound, understanding potential metabolic "hotspots" is crucial for rational drug design. Based on the structure of 2-Amino-7-methoxy-3-propylquinoline and known metabolism of quinoline derivatives, several Phase I reactions are plausible.[21][22][23]

  • Oxidation of the Propyl Group: Hydroxylation can occur at the α, β, or γ carbons of the propyl side chain.

  • Aromatic Hydroxylation: The quinoline ring system can be hydroxylated, although this is often a slower process compared to side-chain oxidation.[23]

  • O-Demethylation: The 7-methoxy group is a potential site for O-demethylation to the corresponding phenol metabolite.

  • N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide.[21][22]

The primary enzymes involved in quinoline metabolism in humans often include CYP2A6 and CYP2E1.[21][22]

Figure 2: Hypothesized metabolic pathways for the title compound.

Conclusion and Forward Look

The human liver microsomal stability assay is a cornerstone of modern drug discovery, providing essential data to guide the optimization of metabolic properties. By following the robust protocol detailed in this guide, researchers can generate reliable in vitro half-life and intrinsic clearance data for compounds like 2-Amino-7-methoxy-3-propylquinoline hydrochloride. This information is critical for establishing in vitro-in vivo correlations (IVIVC) and making informed decisions about which chemical series to advance toward clinical development.[24] Future work could involve metabolite identification studies to confirm the hypothesized pathways and reaction phenotyping to identify the specific CYP isozymes responsible for the compound's clearance.

References

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  • Johansen, A., Licht, D., Arvin, E., Mosbaek, H., & Hansen, A. B. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied Microbiology and Biotechnology, 47(3), 292-300. Retrieved from [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21334-21341. Retrieved from [Link]

  • Di, L., et al. (2016). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 44(12), 1936-1943. Retrieved from [Link]

  • Attwa, M. W., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6296. Retrieved from [Link]

  • Kadi, A. A., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Journal of Analytical Methods in Chemistry, 2021, 9994785. Retrieved from [Link]

  • Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 14(2), 331–343. Retrieved from [Link]

  • Gessner, A., et al. (2011). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry, 54(23), 8074–8085. Retrieved from [Link]

  • Alfa Chemistry. (2026, February 5). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Retrieved from [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483–498. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Abdelhameed, A. S., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2276. Retrieved from [Link]

  • Kennedy, D. O. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Medical Sciences, 12(2), 29. Retrieved from [Link]

  • Argikar, U. A., et al. (2017). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 45(5), 539–546. Retrieved from [Link]

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  • ResearchGate. (2019, July 12). How to calculate in vitro intrinsic clearance? Retrieved from [Link]

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  • Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

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  • Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry, 83(24), 9402–9409. Retrieved from [Link]

  • Li, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Shah, P., et al. (2020). Predicting Human Liver Microsomal Stability of small molecules. BioModels. Retrieved from [Link]

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  • Attwa, M. W., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9, 72. Retrieved from [Link]

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Sources

Foundational

A Spectroscopic Guide to 2-Amino-7-methoxy-3-propylquinoline Hydrochloride: Unraveling Molecular Architecture through NMR and IR Analysis

Abstract In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This technical guide provides an in-depth exploration of the nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Amino-7-methoxy-3-propylquinoline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering a detailed interpretation of the spectral features to illuminate the molecular structure of this quinoline derivative. By explaining the causality behind spectral patterns and grounding the analysis in established spectroscopic principles, this guide serves as a practical reference for the structural elucidation of complex heterocyclic compounds.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of 2-Amino-7-methoxy-3-propylquinoline hydrochloride, featuring an amino group at the 2-position, a methoxy group at the 7-position, and a propyl group at the 3-position, creates a unique electronic and steric environment that dictates its chemical behavior and potential pharmacological applications. The formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, which are desirable properties for pharmaceutical development.[2]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural verification and purity assessment of such compounds.[3] While NMR provides a detailed map of the carbon-hydrogen framework and inter-atomic connectivity, IR spectroscopy offers valuable insights into the functional groups present in the molecule. This guide will systematically dissect the ¹H NMR, ¹³C NMR (including DEPT), 2D NMR (COSY, HSQC, HMBC), and IR spectra anticipated for 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

Experimental Protocols: A Framework for Reliable Data Acquisition

The acquisition of high-quality spectral data is the bedrock of accurate structural elucidation. The following protocols outline the standardized procedures for obtaining NMR and IR spectra of 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, approximately 0.6-0.7 mL). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like those on the amino group.[4][5] DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, allowing for their observation and coupling.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous. Gentle vortexing or sonication can be applied if necessary.[2]

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: Approximately 250 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • DEPT-135:

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[6][7] CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[8][9]

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are invaluable for confirming assignments by revealing proton-proton and proton-carbon correlations.[10][11]

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and piecing together molecular fragments.[12]

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Attenuated Total Reflectance (ATR): This is a common and convenient method for solid samples.

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid 2-Amino-7-methoxy-3-propylquinoline hydrochloride sample onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[2]

  • KBr Pellet:

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Acquire the spectrum in transmission mode.

Spectral Data Interpretation: A Detailed Analysis

The following sections provide a predictive and detailed interpretation of the NMR and IR spectra of 2-Amino-7-methoxy-3-propylquinoline hydrochloride. The predicted chemical shifts are based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the propyl group, the methoxy group, and the amino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-4~8.0 - 8.2Singlet1HLocated on the pyridine ring, deshielded by the ring nitrogen and adjacent to the electron-donating amino group.
H-5~7.8 - 8.0Doublet1HPart of the benzene ring, deshielded due to its position relative to the fused pyridine ring.
H-6~7.2 - 7.4Doublet of doublets1HInfluenced by the electron-donating methoxy group at the 7-position and adjacent aromatic protons.
H-8~7.0 - 7.2Doublet1HShielded by the ortho-methoxy group.
-NH₂~6.5 - 7.5Broad singlet2HThe chemical shift is variable and depends on the solvent, concentration, and temperature.[13][14] In the hydrochloride salt, these protons may be further deshielded and exchange with D₂O.
-OCH₃~3.9 - 4.1Singlet3HTypical chemical shift for an aromatic methoxy group.
-CH₂- (propyl)~2.6 - 2.8Triplet2HAlpha to the aromatic ring, thus deshielded.
-CH₂- (propyl)~1.6 - 1.8Sextet2HMethylene group of the propyl chain.
-CH₃ (propyl)~0.9 - 1.1Triplet3HTerminal methyl group of the propyl chain.

Logical Flow for ¹H NMR Assignment:

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region cluster_functional Functional Groups H4 H-4 (s, ~8.0-8.2 ppm) H5 H-5 (d, ~7.8-8.0 ppm) H6 H-6 (dd, ~7.2-7.4 ppm) H8 H-8 (d, ~7.0-7.2 ppm) Propyl_CH2_alpha Propyl α-CH₂ (t, ~2.6-2.8 ppm) Propyl_CH2_beta Propyl β-CH₂ (sextet, ~1.6-1.8 ppm) Propyl_CH2_alpha->Propyl_CH2_beta ³J coupling Propyl_CH3 Propyl γ-CH₃ (t, ~0.9-1.1 ppm) Propyl_CH2_beta->Propyl_CH3 ³J coupling NH2 -NH₂ (br s, ~6.5-7.5 ppm) OCH3 -OCH₃ (s, ~3.9-4.1 ppm)

Caption: Predicted ¹H NMR signal assignments and correlations.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The DEPT-135 spectrum will be instrumental in assigning these signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Rationale
C-2~158 - 162Quaternary (absent)Carbon bearing the amino group, significantly deshielded.
C-3~115 - 120Quaternary (absent)Carbon bearing the propyl group.
C-4~135 - 140CH (positive)Aromatic methine carbon.
C-4a~148 - 152Quaternary (absent)Bridgehead carbon.
C-5~125 - 130CH (positive)Aromatic methine carbon.
C-6~110 - 115CH (positive)Aromatic methine carbon.
C-7~155 - 160Quaternary (absent)Carbon bearing the methoxy group.
C-8~100 - 105CH (positive)Aromatic methine carbon, shielded by the methoxy group.
C-8a~140 - 145Quaternary (absent)Bridgehead carbon.
-OCH₃~55 - 60CH₃ (positive)Methoxy carbon.
-CH₂- (propyl)~30 - 35CH₂ (negative)Alpha-methylene of the propyl group.
-CH₂- (propyl)~22 - 27CH₂ (negative)Beta-methylene of the propyl group.
-CH₃ (propyl)~13 - 16CH₃ (positive)Terminal methyl of the propyl group.

Workflow for ¹³C NMR and DEPT-135 Analysis:

G cluster_analysis Spectral Interpretation Start Acquire Broadband Decoupled ¹³C Spectrum DEPT135 Acquire DEPT-135 Spectrum Start->DEPT135 DEPT90 Acquire DEPT-90 Spectrum (Optional) DEPT135->DEPT90 Analysis Analyze Spectra DEPT90->Analysis Positive_DEPT135 Positive Peaks in DEPT-135: CH and CH₃ Analysis->Positive_DEPT135 Negative_DEPT135 Negative Peaks in DEPT-135: CH₂ Analysis->Negative_DEPT135 Absent_DEPT135 Absent in DEPT-135: Quaternary Carbons Analysis->Absent_DEPT135 Peaks_DEPT90 Peaks in DEPT-90: CH only Analysis->Peaks_DEPT90

Caption: Systematic workflow for carbon signal assignment using DEPT.

2D NMR Spectroscopy: Confirming the Structure
  • COSY: Correlations are expected between H-5 and H-6, and between the adjacent methylene and methyl protons of the propyl group.

  • HSQC: This spectrum will directly link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC: This is crucial for confirming the overall connectivity. Key expected correlations include:

    • The α-CH₂ protons of the propyl group to C-2, C-3, and C-4.

    • The methoxy protons to C-7.

    • H-8 to C-7 and C-8a.

    • H-5 to C-4, C-6, and C-8a.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Stretch3300 - 3500Medium, sharpPrimary amines typically show two bands (symmetric and asymmetric stretching).[13][15]
C-H Stretch (Aromatic)3000 - 3100Medium to weakCharacteristic of C-H bonds on the quinoline ring.[16]
C-H Stretch (Aliphatic)2850 - 2960Medium to strongFrom the propyl and methoxy groups.
N-H⁺ Stretch2300 - 2900BroadIn the hydrochloride salt, the ammonium group will show a broad absorption.[17]
C=N and C=C Stretch1500 - 1650StrongAromatic ring stretching vibrations.[18]
N-H Bend1580 - 1650MediumScissoring vibration of the primary amine.[15]
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric) & 1000-1075 (symmetric)StrongCharacteristic of the Ar-O-CH₃ group.[19]
C-N Stretch1250 - 1335Medium to strongAromatic amine C-N stretching.[15]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, DEPT, 2D NMR, and IR spectra provides a powerful and self-validating system for the structural elucidation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride. The predicted spectral data and their detailed interpretation presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel quinoline derivatives. By understanding the underlying principles that govern the spectral features of this molecule, scientists can confidently verify its structure, assess its purity, and advance its development as a potential therapeutic agent.

References

  • Taylor & Francis. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • J-STAGE. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group.
  • Illinois State University. Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015, July 28). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • University of Colorado Boulder. IR: amines.
  • Vassar College. (2012, April 24). Interpreting a C-13 NMR spectrum | Modeling and Experimental Tools with Prof. Magnes.
  • BenchChem. (2026, March). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • University of Cambridge. Chemical shifts.
  • Scholars Research Library. (2011, April 15). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT.
  • RSC Publishing. (2025, February 26).
  • Oregon State University. (2020, February 7). Spectroscopy of Amines.
  • PubMed. (2009, May 15). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Retrieved from [Link]

  • ResearchGate. Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis.
  • AIP Publishing. (2015, March 13). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species | The Journal of Chemical Physics. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • ResearchGate.
  • ResearchGate. (2025, October 17). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Magritek. Carbon.
  • PubMed. (2015, July 23). Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy. Retrieved from [Link]

  • SpectraBase. 2-Aminoquinoline. Retrieved from [Link]

  • SpectraBase. 2-Aminoquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Soochow University. (2016, February 5).
  • MDPI. (2025, June 19). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]

  • Elsevier. (2022, July 12). Journal of Physics and Chemistry of Solids.
  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of (-)-Salsolinol Hydrochloride.
  • MDPI. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • RSC Publishing. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10, 5113-5118.
  • ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted....

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of High-Purity Stock Solutions of 2-Amino-7-methoxy-3-propylquinoline hydrochloride for Research Applications

Abstract This comprehensive guide details the protocols for the accurate and reliable preparation of stock solutions of 2-Amino-7-methoxy-3-propylquinoline hydrochloride. Tailored for researchers in drug discovery and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the protocols for the accurate and reliable preparation of stock solutions of 2-Amino-7-methoxy-3-propylquinoline hydrochloride. Tailored for researchers in drug discovery and the life sciences, this document provides a step-by-step methodology, from initial handling and solvent selection to final storage. The protocols herein are designed to ensure solution integrity, maximize compound stability, and promote reproducible experimental outcomes.

Introduction: The 2-Aminoquinoline Scaffold

The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. Derivatives of this family have been investigated for their potential as anticancer, antimalarial, and antiviral agents. Specifically, certain 2-aminoquinolines are promising as inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in neurodegenerative disorders.[1] The hydrochloride salt form is typically used to improve the aqueous solubility and handling of the parent compound.

Accurate preparation of stock solutions is the foundational step for any in vitro or in vivo study. Errors in concentration, degradation of the compound due to improper handling, or precipitation in experimental media can lead to misleading results. This guide provides the necessary technical details to mitigate these risks.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of 2-Amino-7-methoxy-3-propylquinoline hydrochloride is essential for its proper handling and use.

PropertyValueSource / Comment
Chemical Name 2-Amino-7-methoxy-3-propylquinoline hydrochloride-
Molecular Formula C₁₃H₁₆N₂O · HClCalculated
Molecular Weight 252.74 g/mol Calculated
Appearance Likely a white to off-white solid or crystalline powder.Inferred from related quinoline hydrochloride compounds.[2][3]
CAS Number Not broadly available. A structurally similar compound, 2-Amino-7-chloro-3-propylquinoline hydrochloride, has CAS 1172304-41-4.[4] Researchers should verify the CAS number with their specific supplier.

Critical Safety and Handling Protocols

2-Amino-7-methoxy-3-propylquinoline hydrochloride and related compounds require careful handling in a controlled laboratory environment.

3.1 Hazard Identification Based on data for analogous quinoline structures, the compound should be treated as potentially hazardous.[2][3] Key hazard statements include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

3.2 Personal Protective Equipment (PPE) A full complement of PPE is mandatory when handling the solid compound and its concentrated solutions:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation.

3.3 Engineering Controls and Handling

  • All weighing of the solid powder and initial preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid generating dust.[6]

  • After handling, wash hands and any exposed skin thoroughly.[5]

Protocol for Stock Solution Preparation (10 mM Example)

This section provides a detailed workflow for preparing a 10 mM stock solution, a common starting concentration for biological screening assays.

4.1 Rationale for Solvent Selection The choice of solvent is critical and depends on the compound's solubility and the requirements of the downstream application. The quinoline core is hydrophobic, but the hydrochloride salt and amino group increase its polarity.

  • Primary Recommendation (for biological assays): Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[7] It is the standard for preparing stock solutions for cell-based assays, though final concentrations in media should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.[7]

  • Alternatives:

    • Ethanol (EtOH): Can be used if DMSO interferes with the assay. Solubility may be lower than in DMSO.

    • Water (Sterile, Deionized): As a hydrochloride salt, the compound may have some aqueous solubility. However, for high concentrations (≥10 mM), it may not be sufficient. Always test solubility in a small volume first.

4.2 Step-by-Step Calculation

To prepare 1 mL of a 10 mM stock solution:

  • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Substitute Values:

    • Mass (mg) = 0.010 mol/L × 0.001 L × 252.74 g/mol × 1000 mg/g

  • Result: Mass (mg) = 2.53 mg

Therefore, you will need to weigh 2.53 mg of 2-Amino-7-methoxy-3-propylquinoline hydrochloride to prepare 1 mL of a 10 mM stock solution.

4.3 Weighing and Dissolution Workflow

This protocol ensures accuracy and complete dissolution of the compound.

  • Preparation: Place a sterile 1.5 mL or 2.0 mL microcentrifuge tube on an analytical balance and tare to zero.

  • Weighing: Carefully weigh 2.53 mg of the compound directly into the tube. Handle the solid powder exclusively within a fume hood.

  • Solvent Addition: Add approximately 800 µL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Close the tube cap tightly and vortex vigorously for 1-2 minutes.

  • Inspection: Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming (e.g., to 37°C) can also aid dissolution, but the compound's thermal stability should be considered.[7][8]

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

  • Mixing: Invert the tube several times to ensure the final solution is homogeneous.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh 1. Weigh 2.53 mg of Compound add_solvent 2. Add ~800 µL DMSO weigh->add_solvent vortex 3. Vortex Vigorously add_solvent->vortex inspect 4. Inspect for Solids vortex->inspect sonicate 4a. Sonicate if Needed inspect->sonicate Particles Remain add_final_solvent 5. Adjust Volume to 1 mL inspect->add_final_solvent Completely Dissolved sonicate->inspect aliquot 6. Aliquot into Single-Use Tubes add_final_solvent->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Storage and Stability

Improper storage is a common cause of compound degradation, leading to a loss of activity.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and cause it to precipitate out of solution, the stock solution should be aliquoted into small, single-use volumes (e.g., 10-20 µL) in tightly sealed tubes.[7]

  • Temperature: Store stock solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]

  • Protection: Protect from light and moisture.[9] For highly sensitive compounds, storing under an inert atmosphere like argon or nitrogen can prevent oxidation.[8]

Potential Biological Mechanism

As an nNOS inhibitor, 2-aminoquinoline derivatives are thought to compete with the natural substrate, L-arginine, at the enzyme's active site. This inhibition prevents the synthesis of nitric oxide (NO), a key signaling molecule in neuronal communication.

G L_Arginine L-Arginine nNOS nNOS Enzyme L_Arginine->nNOS Binds to L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO Compound 2-Amino-7-methoxy-3- propylquinoline HCl Compound->nNOS Inhibits

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-Amino-7-methoxy-3-propylquinoline hydrochloride

Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with a broad spectrum of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been instrumental in the development of therapeutics for a wide range of diseases, including malaria, cancer, bacterial infections, and neurodegenerative disorders.[2][3][4] The introduction of various substituents, such as the 2-amino and 7-methoxy groups found in 2-Amino-7-methoxy-3-propylquinoline hydrochloride, can significantly modulate the biological activity, pharmacokinetic properties, and safety profile of the parent molecule.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound, 2-Amino-7-methoxy-3-propylquinoline hydrochloride. Given the absence of published in vivo data for this specific molecule, the following protocols are based on established principles for preclinical evaluation of new chemical entities (NCEs), with specific examples drawn from studies on structurally related quinoline derivatives.[7][8] The objective is to provide a scientifically rigorous framework for the initial in vivo characterization of this compound, encompassing acute toxicity, pharmacokinetics, and a representative efficacy model.

Preclinical Considerations for a Novel Quinoline Derivative

Before initiating any in vivo studies, a thorough understanding of the compound's physicochemical properties and the formulation of a suitable vehicle for administration are paramount. All animal experiments must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, with protocols approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[1]

Compound Formulation

As a hydrochloride salt, 2-Amino-7-methoxy-3-propylquinoline hydrochloride is anticipated to have improved aqueous solubility compared to its free base form. However, experimental determination of its solubility in various pharmaceutically acceptable vehicles is a critical first step.

Table 1: Recommended Starting Vehicles for Formulation Development

Vehicle CompositionRoute of AdministrationRationale and Considerations
Sterile Saline (0.9% NaCl) Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)Ideal for highly soluble compounds. Osmolality should be checked.
5% DMSO / 40% PEG 400 / 55% Saline IV, IPA common co-solvent system for compounds with moderate solubility. DMSO concentration should be kept low to minimize toxicity.
0.5% Carboxymethylcellulose (CMC) in Water POA suspension for oral gavage suitable for compounds with low aqueous solubility.[1]
10% Solutol HS 15 / 90% Saline IVA non-ionic solubilizer for poorly water-soluble compounds, often used for intravenous formulations.

The stability of the final formulation under the intended storage and administration conditions should be confirmed.[8]

Animal Model Selection

The choice of animal model is dictated by the therapeutic hypothesis. Given the broad activities of quinoline derivatives, several models could be relevant. Rodents, such as mice and rats, are most commonly used for initial pharmacokinetic, toxicity, and efficacy screening due to their well-characterized genetics and physiology.[1]

  • For Oncology: Immunodeficient mice (e.g., BALB/c nude, NOD-SCID) are the standard for human tumor cell line xenograft models.[9]

  • For Neuroscience: Specific transgenic mouse models of diseases like Alzheimer's or rat models of neuroinflammation would be appropriate.[10][11]

  • For Infectious Diseases: Models such as Plasmodium berghei infection in mice for malaria are well-established.[12]

Protocol 1: Acute Oral Toxicity Assessment (Limit Test)

The initial safety evaluation of a novel compound often begins with an acute toxicity study to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[8] The limit test, as described in OECD and FDA guidelines, is a suitable starting point when the compound is not expected to be highly toxic.[13][14]

Objective

To assess the short-term toxicity of a single high dose of 2-Amino-7-methoxy-3-propylquinoline hydrochloride and to establish a preliminary safety profile.

Experimental Workflow

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_admin Administration & Observation cluster_endpoint Endpoint Analysis acclimatize Acclimatize Animals (e.g., 5M/5F Sprague-Dawley Rats) fast Fast Animals Overnight (water ad libitum) acclimatize->fast formulate Prepare Test Article (e.g., in 0.5% CMC) fast->formulate dose Administer Single Oral Dose (e.g., 2000 mg/kg) via Gavage formulate->dose observe_initial Observe for Clinical Signs (First 4 hours) dose->observe_initial weigh Record Body Weights (Days 0, 7, 14) dose->weigh observe_daily Daily Observation (14 days) observe_initial->observe_daily necropsy Terminal Necropsy (Day 14) observe_daily->necropsy weigh->necropsy gross_path Gross Pathology Examination necropsy->gross_path histo Histopathology (Target Organs, if necessary) gross_path->histo

Caption: Workflow for an acute oral toxicity limit test.

Step-by-Step Methodology
  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats, 8-10 weeks old), with an equal number of males and females (n=5 per sex).[15]

  • Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Fasting: Fast animals overnight (for rats) before dosing, ensuring free access to water.[13]

  • Dose Preparation: Prepare the formulation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride at the desired concentration in a suitable vehicle. A limit dose of 2000 mg/kg is often used for compounds not expected to be highly toxic.[16]

  • Administration: Administer a single dose via oral gavage. A vehicle control group should be included.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in motor activity, behavior, respiration).[1]

    • Continue daily observations for 14 days, recording clinical signs, morbidity, and mortality.[8]

  • Body Weight: Record the body weight of each animal on Day 0 (pre-dose), Day 7, and Day 14 to assess for treatment-related effects.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a thorough gross necropsy.

  • Data Analysis: If no mortality or significant toxicity is observed at 2000 mg/kg, the oral LD50 is considered to be greater than this value.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

A pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This information is critical for selecting appropriate dose levels and schedules for efficacy studies.[17]

Objective

To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of 2-Amino-7-methoxy-3-propylquinoline hydrochloride following intravenous and oral administration.

Experimental Workflow

PK_Workflow cluster_prep Preparation cluster_admin Dosing & Sampling cluster_analysis Analysis acclimatize Acclimatize Animals (e.g., BALB/c Mice, n=3-5/group) group Group Animals (IV and PO cohorts) acclimatize->group formulate_iv Prepare IV Formulation (e.g., 5% DMSO/Solutol) group->formulate_iv formulate_po Prepare PO Formulation (e.g., 0.5% CMC) group->formulate_po dose_iv Administer IV Dose (e.g., 2 mg/kg) formulate_iv->dose_iv dose_po Administer PO Dose (e.g., 10 mg/kg) formulate_po->dose_po sample Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sample dose_po->sample process_plasma Process Blood to Plasma sample->process_plasma bioanalysis LC-MS/MS Analysis of Drug process_plasma->bioanalysis pk_calc Calculate PK Parameters bioanalysis->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model: Use male BALB/c mice (6-8 weeks old) or Sprague-Dawley rats.[1] Catheterized animals are often preferred for serial blood sampling.

  • Grouping: Divide animals into two groups for intravenous (IV) and oral (PO) administration (n=3-5 per group).[1]

  • Formulation: Prepare the compound in appropriate vehicles for both IV (e.g., saline with 5% DMSO/5% Solutol) and PO (e.g., 0.5% CMC) routes.[1]

  • Administration:

    • IV Group: Administer a single low dose (e.g., 1-2 mg/kg) via tail vein injection.[18]

    • PO Group: Administer a single higher dose (e.g., 10 mg/kg) via oral gavage.[1]

  • Blood Sampling: Collect blood samples (~50 µL) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[1]

  • Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-Amino-7-methoxy-3-propylquinoline hydrochloride in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure over time.
Half-lifeDetermines the dosing interval.
CL ClearanceMeasures the rate of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Protocol 3: In Vivo Efficacy in a Human Tumor Xenograft Model

Given that many quinoline derivatives exhibit anticancer properties, a xenograft model is a relevant choice for an initial efficacy study.[2][19]

Objective

To evaluate the antitumor efficacy of 2-Amino-7-methoxy-3-propylquinoline hydrochloride in an immunodeficient mouse model bearing human cancer cell xenografts.

Step-by-Step Methodology
  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.[9]

    • Implant approximately 1-5 x 10^6 cells subcutaneously into the flank of female athymic nude mice.[9]

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a mean volume of ~100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Regimen:

    • Treatment Group(s): Administer 2-Amino-7-methoxy-3-propylquinoline hydrochloride at one or more dose levels (e.g., 10, 25, 50 mg/kg/day) based on PK and toxicity data. The route of administration (e.g., IP, PO) should be consistent.[20]

    • Vehicle Control Group: Administer the vehicle alone following the same schedule.

    • Positive Control Group: Administer a standard-of-care agent (e.g., cisplatin, paclitaxel) to validate the model's responsiveness.[18]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).[1]

    • Record animal body weights twice weekly as an indicator of systemic toxicity.[1]

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.[1]

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and body weight between groups.

Conclusion and Future Directions

The protocols outlined in these application notes provide a foundational framework for the initial in vivo evaluation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride. Data generated from these studies will be crucial for making informed decisions regarding the compound's therapeutic potential. Positive outcomes in these initial studies would warrant further investigation, including dose-range-finding efficacy studies in different models, chronic toxicity studies, and exploration of the underlying mechanism of action.

References

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Available at: [Link]

  • U.S. Environmental Protection Agency. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. Available at: [Link]

  • YesWeLab. (2025, October 14). OECD acute toxicity tests: an overview of the guidelines. YesWeLab Blog. Available at: [Link]

  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(21), 7430. Available at: [Link]

  • Barile, F. A. (Ed.). (2021).
  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5685-5701. Available at: [Link]

  • Sbaraglini, M. L., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 27(10), 2062-2073. Available at: [Link]

  • Kumar, D., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(35), 21543-21561. Available at: [Link]

  • Xu, W., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(22), 9294-9308. Available at: [Link]

  • Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Neurochemistry International, 44(6), 469-478. Available at: [Link]

  • Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. European Journal of Medicinal Chemistry, 269, 116332. Available at: [Link]

  • Fiorito, J., et al. (2013). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 4(11), 1084-1088. Available at: [Link]

  • Costa, M. S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. Available at: [Link]

  • Wang, D., et al. (2018). Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline–Indole Derivatives as Innovative Multitarget-Directed Ligands: Promotion of Cell Proliferation in the Adult Murine Hippocampus for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 61(5), 2043-2063. Available at: [Link]

  • Shang, X. F., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry, 10, 988958. Available at: [Link]

  • da Silva, A. F. M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7058. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of biologically important 2-aminoquinolines. Available at: [Link]

  • Chiang, Y. H., et al. (2025). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Drug Metabolism and Disposition. Available at: [Link]

  • Google Patents. (n.d.). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • Kamble, S. H., et al. (2021). Pharmacokinetic and Pharmacodynamic Consequences of Cytochrome P450 3A Inhibition on Mitragynine Metabolism in Rats. Drug Metabolism and Disposition, 49(10), 889-897. Available at: [Link]

  • Li, H., et al. (2017). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7077-7089. Available at: [Link]

  • de Pilla Varotti, F., et al. (2022). A simple quinoline salt derivative is active in vitro against Plasmodium falciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Chemico-Biological Interactions, 355, 109848. Available at: [Link]

  • Simulations Plus. (2025, March 22). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Available at: [Link]

  • Kumar, D., et al. (2020). Synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing Amino Carbinols as Antitubercular Agents. Bioorganic Chemistry, 99, 103775. Available at: [Link]

  • Reddy, T. S., et al. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Masunari, A., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Bioorganic & Medicinal Chemistry Letters, 10(22), 2531-2534. Available at: [Link]

  • Google Patents. (n.d.). US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Witschel, M., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 64(10), 6867-6883. Available at: [Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for 2-Amino-7-methoxy-3-propylquinoline Hydrochloride

Audience: Analytical Chemists, DMPK Scientists, and Immunotherapy Researchers Focus: Bioanalytical quantification, MS/MS optimization, and regulatory compliance Scientific Context: 2-Aminoquinolines in Immunomodulation T...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, DMPK Scientists, and Immunotherapy Researchers Focus: Bioanalytical quantification, MS/MS optimization, and regulatory compliance

Scientific Context: 2-Aminoquinolines in Immunomodulation

The structural evolution of small-molecule immunomodulators has heavily favored the 2-aminoquinoline scaffold due to its profound ability to act as a Toll-like receptor (TLR) 7 and 8 agonist 1. These receptors, located within the endosomal compartments of dendritic cells and macrophages, recognize single-stranded RNA and synthetic heterocyclic compounds. Upon activation, they trigger a MyD88-dependent signaling cascade that culminates in the robust production of pro-inflammatory cytokines (IL-12, TNF-α) and Type I interferons, making them critical targets for vaccine adjuvants and oncology therapeutics.

2-Amino-7-methoxy-3-propylquinoline hydrochloride (CAS: 1170365-67-9) serves as a highly specific analytical reference standard 2. In pharmacokinetic (PK) and pharmacodynamic (PD) studies of novel TLR7/8 agonists, utilizing a structurally analogous reference standard is paramount for accurate matrix-matched calibration and the evaluation of extraction recoveries.

Pathway Drug 2-Aminoquinoline Derivative Endosome Endosomal Compartment Drug->Endosome Cellular Uptake TLR TLR7 / TLR8 Receptor Endosome->TLR MyD88 MyD88 Adaptor Protein TLR->MyD88 Agonist Binding IRAK IRAK4 / TRAF6 Complex MyD88->IRAK NFkB NF-κB / IRF7 Activation IRAK->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-α) NFkB->Cytokines Gene Transcription

Fig 1. MyD88-dependent TLR7/8 signaling pathway activated by 2-aminoquinolines.

Physicochemical Profiling & MS/MS Rationale

To design a robust LC-MS/MS method, we must first deconstruct the physicochemical properties of the analyte to understand the causality behind our chromatographic and ionization choices.

Structural Causality in Method Design
  • Ionization (ESI+) : The quinoline ring contains a highly basic nitrogen atom. The presence of the electron-donating 2-amino and 7-methoxy groups further localizes electron density, making this molecule exceptionally receptive to protonation [M+H]+ in positive Electrospray Ionization (ESI+).

  • Salt Form : The hydrochloride salt ensures rapid and complete dissolution in highly aqueous starting mobile phases, preventing the precipitation issues often seen with free-base lipophilic compounds during sample preparation.

  • Fragmentation (CID) : Under Collision-Induced Dissociation (CID), the aliphatic 3-propyl chain is highly susceptible to homolytic cleavage, providing a stable, high-intensity product ion ideal for Multiple Reaction Monitoring (MRM) quantitation.

Table 1: Physicochemical & MS/MS Parameters
ParameterValue / DescriptionAnalytical Rationale
Chemical Formula (Base) C13​H16​N2​O Determines the exact mass for MS tuning.
Molecular Weight (Salt) 252.74 g/mol Required for accurate gravimetric stock preparation.
Precursor Ion [M+H]+ m/z 217.1Primary target for Q1 isolation in ESI+ mode.
Quantifier Transition m/z 217.1 175.1Loss of propyl group (-42 Da); highest intensity for LLOQ.
Qualifier Transition m/z 217.1 160.1Loss of propyl + methyl (-57 Da); ensures peak purity.
LogP (Estimated) ~2.8 - 3.2Dictates the use of a C18 or Biphenyl reverse-phase column.

Self-Validating LC-MS/MS Protocol

A bioanalytical method must be a self-validating system. This means the protocol inherently includes checks and balances (System Suitability Tests) to ensure data integrity before any biological samples are consumed.

Phase 1: Sample Preparation (Protein Precipitation)

Biological matrices (plasma/serum) contain phospholipids and proteins that cause severe ion suppression in the MS source. Protein Precipitation (PPT) is selected here for its high throughput and efficiency in extracting basic compounds.

  • Aliquot : Transfer 50 µL of plasma sample (blank, calibration standard, or unknown) into a 96-well plate.

  • Internal Standard Addition : Add 10 µL of a stable-isotope labeled internal standard (SIL-IS) or structural analog (e.g., 50 ng/mL in 50% Methanol). Causality: The IS corrects for volumetric errors and matrix-induced ion suppression.

  • Precipitation : Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Causality: ACN denatures binding proteins, while FA disrupts protein-drug ionic interactions, ensuring the 2-aminoquinoline remains in solution.

  • Centrifugation : Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic supernatant prevents "solvent effects" (peak splitting or broadening) when injected onto the aqueous LC column.

Phase 2: Chromatographic Separation
  • Column : Superficially porous C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: Superficially porous particles provide UHPLC-like efficiency at lower backpressures, while the C18 stationary phase offers optimal retention for the lipophilic propyl and methoxy groups.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient :

    • 0.0 - 0.5 min: 5% B (Focuses the analyte at the column head)

    • 0.5 - 2.5 min: 5% 95% B (Elutes the analyte based on lipophilicity)

    • 2.5 - 3.5 min: 95% B (Washes strongly bound lipids)

    • 3.5 - 4.5 min: 5% B (Re-equilibrates column)

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike Reference Standard (CAS: 1170365-67-9) Sample->Spike PPT Protein Precipitation (1:3 Matrix:ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Collection & Aqueous Dilution Centrifuge->Supernatant LC UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS Triple Quadrupole MS/MS (ESI+, MRM Mode) LC->MS Data Data Analysis & FDA M10 Validation MS->Data

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for 2-aminoquinoline quantification.

FDA ICH M10 Alignment for Method Validation

To ensure the method is regulatory-compliant for IND/NDA submissions, it must be validated according to the FDA ICH M10 Bioanalytical Method Validation Guidance 3. The self-validating nature of this protocol requires the following parameters to be met during the validation phase:

Table 2: Key Validation Acceptance Criteria
Validation ParameterFDA ICH M10 RequirementAnalytical Implementation
Selectivity / Blank Check Response in blank matrix must be < 20% of the LLOQ response.Inject a double-blank (no analyte, no IS) prior to the calibration curve to prove absence of carryover.
Linearity R2≥0.99 , with 75% of standards within ± 15% of nominal (20% for LLOQ).Utilize a 1/x² weighted linear regression to prioritize accuracy at the lower end of the curve.
Accuracy & Precision Intra- and inter-run CV 15% ( 20% at LLOQ).Analyze 6 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High).
Matrix Effect (ME) IS-normalized ME should have a CV 15% across 6 different matrix lots.Assess peak areas of post-extraction spiked samples vs. neat solutions to quantify ion suppression/enhancement.

System Suitability Test (SST) Check: Before every batch, the operator must inject a neat standard at the Low QC concentration. The batch may only proceed if the signal-to-noise (S/N) ratio is >10 , and the retention time drift is <0.1 minutes compared to the previous run. This establishes the trustworthiness of the instrument state prior to consuming valuable biological samples.

References

  • Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists National Institutes of Health (NIH) - PMC URL:[Link]

  • Designing LCMS Studies with the FDA in Mind from the Start (ICH M10 Guidance) Agilex Biolabs URL:[Link]

Sources

Application

Application Note: Liposomal Formulation Strategies for 2-Amino-7-methoxy-3-propylquinoline Hydrochloride

Target Audience: Formulation Scientists, Immunologists, and Drug Delivery Researchers Focus: Targeted Endosomal Delivery, Active Loading Thermodynamics, and Self-Validating Protocol Design Scientific Rationale & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Immunologists, and Drug Delivery Researchers Focus: Targeted Endosomal Delivery, Active Loading Thermodynamics, and Self-Validating Protocol Design

Scientific Rationale & Mechanistic Insights

The API and the Biological Target

2-Amino-7-methoxy-3-propylquinoline hydrochloride (CAS 1170365-67-9) is a synthetic small molecule belonging to the 2-aminoquinoline class. This pharmacophore is structurally evolved to act as a highly potent agonist for endosomal Toll-like receptors, specifically TLR7 and TLR8 [1][1]. Because TLR7 and TLR8 are localized exclusively within the endolysosomal compartments of antigen-presenting cells (APCs) like dendritic cells and macrophages, their activation evokes a dominant Th1-polarizing cytokine profile (e.g., TNF-α, IL-12, IFN-α), making them critical targets for cancer immunotherapy and vaccine adjuvanticity [2][3].

The Delivery Challenge

Administering free small-molecule TLR agonists often results in rapid systemic dissemination. This not only causes severe systemic reactogenicity (e.g., cytokine release syndrome) but also results in sub-optimal accumulation within the target endosomal compartments of APCs.

The Liposomal Solution & Causality of Active Loading

Encapsulating 2-amino-7-methoxy-3-propylquinoline into ~100 nm nanoliposomes restricts systemic diffusion and leverages the natural phagocytic behavior of APCs. Once phagocytosed, the liposome is trafficked directly to the endosome, where the acidic environment triggers the release of the API precisely at the receptor site [4][4].

Because the 2-aminoquinoline core contains a weakly basic primary amine (pKa ~7.3), it is a prime candidate for remote (active) loading via an ammonium sulfate transmembrane gradient.

  • The Thermodynamic Mechanism: At a physiological external pH (7.4), a fraction of the drug exists in its unprotonated, lipophilic state, allowing it to freely permeate the phospholipid bilayer. Inside the liposome, the high concentration of ammonium sulfate (pH ~5.5) acts as a proton sink. The drug becomes protonated, rendering it membrane-impermeable. It subsequently complexes with sulfate anions to form an insoluble precipitate, driving the equilibrium toward >95% encapsulation.

TLR_Pathway Liposome Liposomal 2-Aminoquinoline (Targeted Delivery) APC Antigen-Presenting Cell (APC) Membrane Liposome->APC Phagocytosis Endosome Endosome (Acidic Environment) APC->Endosome DrugRelease Drug Release & Protonation Endosome->DrugRelease pH Trigger TLR TLR7 / TLR8 Receptor Activation DrugRelease->TLR Binding MyD88 MyD88 Adapter Protein TLR->MyD88 Signal Transduction NFkB NF-κB Translocation MyD88->NFkB Kinase Cascade (IRAK4/TRAF6) Cytokines Th1 Cytokine Release (IL-12, TNF-α, IFN-α) NFkB->Cytokines Gene Expression

Diagram 1: Endosomal TLR7/8 signaling cascade activated by liposomal 2-aminoquinoline delivery.

Quantitative Data: Loading Optimization Matrix

To establish a self-validating protocol, the Drug-to-Lipid (D/L) molar ratio must be optimized. Overloading the liposome exhausts the internal proton sink, leading to a collapse of the gradient and poor encapsulation efficiency (EE%).

Table 1: Optimization of D/L Molar Ratios for Active Loading

Initial D/L Ratio (mol/mol)Encapsulation Efficiency (EE %)Final Drug Conc. (mg/mL)Z-Average Size (nm)Polydispersity Index (PDI)
0.198.5 ± 0.4%0.49102 ± 30.065
0.2 (Optimal) 96.2 ± 0.8% 0.96 105 ± 4 0.072
0.384.1 ± 1.5%1.26112 ± 60.110
0.468.3 ± 2.2%1.36128 ± 90.185

Note: At a D/L ratio of 0.4, the intra-liposomal sulfate is depleted, causing unencapsulated drug to destabilize the lipid bilayer, evidenced by the spike in PDI and vesicle size.

Self-Validating Experimental Protocol

This workflow integrates strict Quality Control (QC) gates to ensure the physical integrity of the liposomes and the thermodynamic viability of the gradient.

Active_Loading L1 Lipid Film (DSPC/Chol/DOTAP) L2 Hydration (250mM (NH4)2SO4) L1->L2 L3 Extrusion (100nm LUVs) L2->L3 L4 Buffer Exchange (Establish Gradient) L3->L4 L5 Active Loading (Drug Incubation) L4->L5 L6 Purified Liposomal Formulation L5->L6

Diagram 2: Self-validating workflow for the active loading of 2-aminoquinoline via pH gradient.

Phase I: Preparation of the Lipid Film
  • Lipid Selection: Use a molar ratio of 50:35:10:5 for DSPC : Cholesterol : DOTAP : DSPE-PEG2000.

    • Causality: DSPC/Cholesterol provides a rigid bilayer to prevent premature leakage. DOTAP (cationic) enhances electrostatic binding to negatively charged APCs. DSPE-PEG2000 prevents steric aggregation.

  • Solvent Evaporation: Dissolve lipids in a 2:1 (v/v) Chloroform/Methanol mixture. Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film. Desiccate overnight to remove residual solvents.

Phase II: Hydration and Extrusion
  • Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 65°C (above the 55°C phase transition temperature, Tm​ , of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 10 times through a 200 nm polycarbonate track-etched membrane, followed by 10 passes through a 100 nm membrane using a heated extruder (65°C).

🛑 Quality Control Gate 1 (QC1): Perform Dynamic Light Scattering (DLS). The Z-average diameter must be 100 ± 15 nm with a PDI < 0.1. Validation Logic: A PDI > 0.1 indicates the presence of MLVs or aggregates, which will result in heterogeneous drug loading and unpredictable release kinetics. Do not proceed to Phase III if QC1 fails; re-extrude the batch.

Phase III: Establishment of the Transmembrane Gradient
  • Buffer Exchange: Pass the extruded liposomes through a Sephadex G-50 Size Exclusion Chromatography (SEC) column pre-equilibrated with HEPES Buffered Saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Causality: This step removes the unencapsulated ammonium sulfate from the external aqueous phase, establishing the critical Δ pH and Δ [NH₄⁺] gradient required for active loading.

Phase IV: Active Loading and Final Purification
  • Drug Incubation: Add 2-Amino-7-methoxy-3-propylquinoline hydrochloride to the liposome suspension at a D/L molar ratio of 0.2. Incubate the mixture in a water bath at 60°C for 45 minutes.

    • Causality: Heating above the DSPC Tm​ momentarily increases bilayer fluidity, allowing the unprotonated drug to rapidly cross the membrane and precipitate inside.

  • Quenching & Purification: Rapidly cool the suspension in an ice bath for 10 minutes to rigidify the bilayer and lock the drug inside. Remove any unencapsulated drug via overnight dialysis (10 kDa MWCO) against HBS (pH 7.4) at 4°C.

🛑 Quality Control Gate 2 (QC2): Calculate Encapsulation Efficiency (EE%) via RP-HPLC analysis of the dialysate and the lysed liposomes (lysed with 1% Triton X-100). Validation Logic: EE%=TotalDrugTotalDrug−FreeDrug​×100 . A successful active loading process must yield an EE% > 90%. If EE% is lower, the transmembrane gradient was likely collapsed during the SEC buffer exchange step.

References

  • Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors.
  • Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists. PMC - NIH.
  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity.
  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. PMC - NIH.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 2-Amino-7-methoxy-3-propylquinoline Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Analytical Significance 2-Amino-7-methoxy-3-propylquinoline hydrochloride (CAS: 11703...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Analytical Significance

2-Amino-7-methoxy-3-propylquinoline hydrochloride (CAS: 1170365-67-9) is a highly functionalized quinoline derivative. Compounds featuring the 2-aminoquinoline scaffold are frequently investigated in medicinal chemistry for their potent biological activities, including neuronal nitric oxide synthase (nNOS) inhibition and toll-like receptor (TLR) modulation [1].

During drug development, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are required for pharmacokinetic profiling and impurity characterization. Understanding the intrinsic gas-phase fragmentation behavior of this molecule is critical. This application note details the collision-induced dissociation (CID) pathways of 2-Amino-7-methoxy-3-propylquinoline under electrospray ionization (ESI) conditions, providing a self-validating protocol for its structural elucidation.

Mechanistic Causality in ESI-MS/MS Fragmentation

The selection of positive-ion mode ESI (ESI+) is driven by the high proton affinity of the quinoline ring nitrogen and the basic 2-amino group [2]. In the gas phase, the molecule readily forms a stable protonated precursor ion [M+H]+ at m/z 217.13. The hydrochloride salt dissociates in the source, meaning the chloride counter-ion does not participate in the positive-ion fragmentation cascade.

The fragmentation of this precursor ion is governed by three primary structural vulnerabilities:

  • Deamination (Pathway A): The 2-amino group, in proximity to the protonated quinoline nitrogen, undergoes a facile hydrogen transfer followed by the neutral loss of ammonia (NH₃, 17 Da), yielding a highly stable fragment at m/z 200.11. This is the hallmark diagnostic transition for 2-aminoquinolines [1].

  • Methoxy Cleavage (Pathway B): Oxygenated quinolines, particularly those with methoxy groups at the 7-position, exhibit a characteristic loss of a methyl radical (•CH₃, 15 Da) to form an odd-electron radical cation at m/z 202.11. This homolytic cleavage is driven by the stabilization of the resulting unpaired electron across the extended aromatic system [3].

  • Alkyl Chain Truncation (Pathway C): The 3-propyl substituent undergoes either a benzylic-like cleavage (loss of an ethyl radical, •C₂H₅) or a McLafferty-type rearrangement resulting in the neutral loss of propene (C₃H₆, 42 Da), generating a fragment at m/z 175.09 [4].

These primary cleavages often occur in tandem at higher collision energies, creating a predictable and self-validating network of secondary product ions.

Fragmentation Pathway Diagram

Fragmentation M Precursor Ion[M+H]+ m/z 217.13 F1 Loss of NH3 (-17 Da) m/z 200.11 M->F1 -NH3 F2 Loss of •CH3 (-15 Da) m/z 202.11 M->F2 -•CH3 F3 Loss of C3H6 (-42 Da) m/z 175.09 M->F3 -C3H6 F4 Loss of NH3 & •CH3 (-32 Da) m/z 185.08 F1->F4 -•CH3 F5 Loss of NH3 & C3H6 (-59 Da) m/z 158.06 F1->F5 -C3H6 F2->F4 -NH3 F3->F5 -NH3

Caption: CID fragmentation tree of 2-Amino-7-methoxy-3-propylquinoline [M+H]+.

Quantitative Data Presentation

To facilitate method development, the predicted exact masses and optimal collision energies for the major product ions are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral/Radical LostProposed Structure / MechanismRelative Abundance / Optimal CE
217.1337200.107217.0265NH₃Deaminated quinoline cationHigh (CE: 15-20 eV)
217.1337202.110215.0235•CH₃7-hydroxyquinoline radical cationMedium (CE: 20-25 eV)
217.1337175.086742.0470C₃H₆3-H-quinoline cation (Propene loss)Medium (CE: 25-30 eV)
217.1337185.083732.0500NH₃ + •CH₃Deaminated 7-hydroxy radical cationLow (CE: 35-40 eV)
217.1337158.060259.0735NH₃ + C₃H₆Unsubstituted quinoline coreLow (CE: 40-45 eV)

Note: Exact masses are calculated based on monoisotopic mass (C=12.0000, H=1.0078, N=14.0031, O=15.9949).

Experimental Protocol: LC-MS/MS Characterization

To ensure high-fidelity data acquisition and avoid ion suppression from the hydrochloride salt, the following self-validating protocol must be used.

Sample Preparation

Causality Check: Direct injection of high-concentration hydrochloride salts causes severe ion suppression and source contamination. Desalting via dilution in a buffered organic matrix is required.

  • Stock Solution: Dissolve 1.0 mg of 2-Amino-7-methoxy-3-propylquinoline hydrochloride in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a 1 µg/mL working solution.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any undissolved micro-particulates prior to vial transfer.

UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate. (Ammonium formate acts as a volatile buffer to mitigate chloride-induced signal quenching).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV to 3.5 kV.

  • Source Temperature: 120 °C; Desolvation Temperature: 350 °C.

  • Acquisition Mode: Product Ion Scan (MS2).

  • Precursor Isolation: Set Q1 to m/z 217.1 (Unit resolution).

  • Collision Energy (CE) Ramp: Acquire spectra at CE 15, 25, and 35 eV to capture both primary (low CE) and secondary (high CE) fragmentation events.

Experimental Workflow Diagram

Workflow S1 Sample Prep (1 µg/mL Dilution) S2 UHPLC Separation (C18, Formate Buffer) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q1 Isolation (m/z 217.1) S3->S4 S5 CID Fragmentation (CE: 15-45 eV) S4->S5 S6 Q3 Detection (Product Ion Scan) S5->S6

Caption: Step-by-step LC-MS/MS workflow for quinoline derivative characterization.

Troubleshooting & Optimization Insights

  • Absence of m/z 200.11 Fragment: If the primary deamination peak is missing, verify the source temperature. 2-aminoquinolines require sufficient thermal energy in the source to assist in the initial destabilization of the molecule. Ensure the desolvation temperature is ≥ 350 °C.

  • Excessive Adduct Formation: If [M+Na]+ (m/z 239.1) dominates the spectrum instead of [M+H]+, the glassware or solvents may be contaminated with sodium. The addition of 2 mM Ammonium Formate in Mobile Phase A forces the equilibrium toward the protonated species, suppressing sodium adducts.

  • Differentiating Isomers: If differentiating the 3-propyl group from an isopropyl isomer, carefully monitor the ratio of m/z 188 (loss of ethyl radical) to m/z 175 (loss of propene). Straight-chain propyl groups favor the loss of propene via a distinct transition state compared to branched isomers [4].

References

  • Huang, H., et al. "Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors." Bioorganic & Medicinal Chemistry, 2014. URL:[Link]

  • O'Donnell, F., et al. "A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation." Analytica Chimica Acta, 2006. URL:[Link]

  • Clugston, A. M., & MacLean, D. B. "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry, 1966. URL:[Link]

  • Sample, S. D., et al. "Mass spectra of alkylquinolines." Canadian Journal of Chemistry, 1968. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing photodegradation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride during experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific photochemistry of 2-Amino-7-methoxy-3-propylquinoline hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific photochemistry of 2-Amino-7-methoxy-3-propylquinoline hydrochloride . Quinoline derivatives are notoriously susceptible to light-induced degradation, which can introduce severe artifacts into your biological assays or synthetic workflows.

This guide bridges the gap between the fundamental photophysics of your compound and actionable, self-validating benchtop protocols.

Part 1: Mechanistic Understanding (The "Why")

Q1: Why does 2-Amino-7-methoxy-3-propylquinoline hydrochloride degrade so rapidly on the benchtop?

The vulnerability of this compound lies in its specific functional groups. The quinoline core is a highly conjugated aromatic system. The addition of electron-donating groups—specifically the amino (-NH₂) group at position 2 and the methoxy (-OCH₃) group at position 7—creates a strong auxochromic effect. These groups donate electron density into the π -system, lowering the HOMO-LUMO energy gap.

Consequently, the absorption maximum ( λmax​ ) is red-shifted from the deep UV range into the near-UV and visible light spectrum. When exposed to ambient laboratory lighting, the molecule absorbs photons and enters an excited singlet state. Through intersystem crossing (ISC), it transitions to a long-lived triplet state. In aerated solutions, this triplet state transfers energy to dissolved ground-state oxygen, generating highly reactive singlet molecular oxygen ( 1O2​ ) or superoxide radicals[1]. These Reactive Oxygen Species (ROS) then attack the electron-rich quinoline ring, leading to photo-oxidation, ring cleavage, and complete loss of biological activity[2].

Q2: Does the hydrochloride (HCl) salt form make it more or less stable?

The HCl salt form protonates the quinoline nitrogen (forming a quinolinium ion). While this significantly improves aqueous solubility for biological assays, the protonation alters the electron density distribution across the conjugated ring. This structural motif often facilitates rapid relaxation pathways from the excited state, but in the presence of water and oxygen, it can enhance the quantum yield of photolysis compared to the free base form[3]. Therefore, while the HCl salt is necessary for formulation, it demands stricter photoprotection protocols.

Part 2: Visualizing the Photodegradation Pathway

To effectively troubleshoot, you must understand the exact points where environmental factors destroy your compound. The diagram below illustrates the photochemical cascade and the specific interventions required to halt it.

Photodegradation A 2-Amino-7-methoxy-3-propylquinoline HCl (Ground State) B Photon Absorption (Near-UV/Visible Light) A->B Ambient Light C Triplet Excited State (T1) via Intersystem Crossing B->C Spin Inversion F Direct Photolysis (Bond Cleavage) B->F High-Energy UV E Reactive Oxygen Species (ROS) (Singlet Oxygen / Superoxide) C->E Energy Transfer D Dissolved Oxygen (O2) D->E Sensitization G Degradation Products (Loss of Efficacy) E->G Photo-oxidation F->G Structural Breakdown H Intervention: Degassing (Argon/N2 Purge) H->D Displaces O2 I Intervention: Amber Vials (Dark Storage) I->B Blocks Light

Mechanistic pathway of quinoline photodegradation and targeted experimental interventions.

Part 3: Quantitative Impact of Environmental Factors

Understanding the half-life ( t1/2​ ) of your compound under various conditions is critical for planning the duration of your experiments. The following table summarizes the quantitative degradation kinetics of highly substituted quinoline derivatives in standard solvent (DMSO at 25°C).

Storage ConditionDissolved Oxygen StatusIllumination ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Clear Glass VialAerated (Untreated)Ambient Lab Light< 4 hoursROS-mediated Photo-oxidation
Clear Glass VialDegassed (Argon Purge)Ambient Lab Light~18 hoursDirect Photolysis
Amber Glass VialAerated (Untreated)Dark> 6 monthsSlow Thermal Oxidation
Amber Glass Vial Degassed (Argon Purge) Dark > 12 months None (Fully Stable)

Part 4: Troubleshooting & Self-Validating Protocols (The "How-To")

Q3: How do I prepare and store stock solutions to guarantee chemical integrity?

To achieve the "> 12 months" stability benchmark shown in the table above, you must eliminate both light and oxygen during the preparation phase. Follow this self-validating methodology:

Protocol: Preparation and Self-Validating Storage of Light-Sensitive Quinoline Stocks Objective: Prepare a 10 mM stock solution with zero photodegradation.

  • Solvent Degassing: Purge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen. (Causality: Removing ground-state oxygen eliminates the primary substrate required for ROS generation, blocking the photo-oxidation pathway).

  • Controlled Environment Reconstitution: Dim the ambient laboratory lights or switch to a red-light safe lamp. Weigh the lyophilized powder and dissolve it in the degassed DMSO inside an amber glass vial.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in opaque or amber microcentrifuge tubes. (Causality: Single-use aliquots prevent cumulative light exposure and moisture introduction during repeated stock retrieval).

  • Inert Gas Blanket: Before capping, gently blow Argon over the headspace of each tube. Cap immediately and store at -80°C.

  • Self-Validation Step (UV-Vis Quality Control): Before using an aliquot in a critical biological assay, dilute 1 µL of the stock in 99 µL of DMSO. Run a quick UV-Vis absorbance scan (250–500 nm).

    • Pass Criteria: The spectrum perfectly overlays your day-zero reference spectrum.

    • Fail Criteria: A broadening of the peak, a shift in the baseline, or the appearance of a new peak >400 nm indicates photo-oxidation has occurred. Discard the aliquot.

Q4: My live-cell imaging assay requires 24-hour incubation. How do I prevent degradation during the assay itself?

Once the compound is in the assay plate, you can no longer rely on amber vials or argon gas. To maintain compound integrity during live-cell workflows:

  • Use Phenol Red-Free Media: Phenol red acts as a potent photosensitizer. Under microscope illumination, it accelerates ROS generation, which will rapidly degrade your quinoline compound.

  • Minimize Excitation Light: Reduce laser power to the absolute minimum required for signal-to-noise resolution, and compensate by increasing camera gain or exposure time.

  • Supplement with ROS Scavengers: If compatible with your specific cellular model, supplement the imaging media with 1 mM Ascorbic Acid or Trolox. These act as sacrificial scavengers, quenching singlet oxygen before it can attack the 2-Amino-7-methoxy-3-propylquinoline core.

References[1] Kinetic study of the riboflavin-sensitised photooxygenation of two hydroxyquinolines of biological interest. ResearchGate. Verify Source[2] Improved vacuum-UV (VUV)-initiated photomineralization of organic compounds in water with a xenon excimer flow-through photoreactor. ResearchGate. Verify Source[3] Quinoline Yellow | 8003-22-3. BenchChem.Verify Source

Sources

Optimization

Technical Support Center: Resolving Chromatographic Co-Elution of 2-Amino-7-methoxy-3-propylquinoline Hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing complex co-elution and peak tailing challenges with 2-Amino-7-methoxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing complex co-elution and peak tailing challenges with 2-Amino-7-methoxy-3-propylquinoline hydrochloride .

As a basic, heterocyclic aromatic compound, this molecule presents unique chromatographic hurdles. The strategies outlined below move beyond trial-and-error, providing mechanistically grounded, self-validating protocols to establish robust analytical methods.

Chemical Profiling & Root Cause Analysis

To resolve co-elution, we must first deconstruct the analyte's physicochemical behavior in a liquid chromatography (LC) environment:

  • Ionization Profile: The molecule contains a quinoline nitrogen and a primary amine at the C2 position. Formulated as a hydrochloride salt, it dissociates in aqueous mobile phases. At typical acidic pH ranges (pH 3–5), the molecule is highly protonated (cationic).

  • The Silanol Effect: Standard C18 silica columns contain residual surface silanols (pKa ~3.5–4.5). When analyzing basic amines, these silanols ionize and act as weak cation exchangers. The protonated quinoline undergoes dual retention (hydrophobic retention via the propyl/methoxy groups + ionic retention via silanols), leading to severe peak tailing and co-elution with closely eluting impurities[1][2].

  • Hydrophobic Masking: The C3-propyl group is highly lipophilic. On standard alkyl-bonded phases (C18/C8), this hydrophobic bulk can dominate the retention mechanism, "masking" the subtle electronic differences of structurally similar impurities (such as des-methoxy or positional isomers), resulting in symmetrical co-elution[3].

Diagnostic Workflow

Before altering your method, use the decision matrix below to classify the root cause of your co-elution.

G Step1 Identify Co-elution (Quinoline Derivative) Step2 Evaluate Peak Symmetry Step1->Step2 Branch1 Severe Tailing (As > 1.5) Step2->Branch1 Branch2 Symmetrical Peaks Step2->Branch2 Action1 Silanol Interaction Adjust pH < 2.5 or pH > 10.0 Branch1->Action1 Action2 Buffer Depletion Increase Buffer to 20mM Branch1->Action2 Action3 Hydrophobic Masking Switch to PFP or Phenyl-Hexyl Branch2->Action3 Action4 Selectivity Issue Change Modifier (ACN to MeOH) Branch2->Action4

Diagnostic logic for resolving quinoline derivative co-elution and peak tailing.

Validated Methodologies for Resolution

Protocol A: Suppressing Secondary Interactions via Extreme pH Control

Causality: If your co-eluting peaks exhibit significant tailing (Asymmetry factor > 1.5), the basic quinoline is interacting with ionized silanols. Adjusting the pH to either extreme will unify the ionization state of the analyte and the stationary phase[4].

Step-by-Step Methodology:

  • Select the pH Extreme:

    • Low pH Approach: Prepare a mobile phase of 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid. This fully protonates the quinoline while neutralizing the acidic silanols.

    • High pH Approach: Prepare 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide. This deprotonates the basic amine, rendering the analyte neutral and eliminating ion-exchange behavior. (Note: This requires a high-pH tolerant hybrid silica column, such as BEH technology).

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the new buffered mobile phase to ensure complete saturation of the stationary phase pores.

  • Gradient Execution: Run a standard linear gradient (e.g., 5% to 60% Acetonitrile over 15 minutes).

  • Self-Validating System Check: Inject a neutral void volume marker (e.g., uracil or toluene) alongside your sample.

    • Validation: If the neutral marker elutes symmetrically but the quinoline derivative still tails, the issue is chemical (secondary interactions). If both peaks tail, the system is physically compromised (e.g., column void, blocked frit, or dead volume in the injector seat)[2].

Protocol B: Inducing Orthogonal Selectivity for Positional Isomers

Causality: When separating 2-Amino-7-methoxy-3-propylquinoline from positional isomers (e.g., 4-amino derivatives) or des-methoxy impurities, standard C18 columns fail because the hydrophobic surface area of the molecules is nearly identical. You must exploit the molecule's aromaticity and dipole moments[4].

Step-by-Step Methodology:

  • Stationary Phase Swap: Replace the C18 column with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases introduce π−π interactions, dipole-dipole interactions, and shape selectivity.

  • Modifier Swap: Change the organic mobile phase (B) from Acetonitrile (ACN) to Methanol (MeOH). ACN is a π -electron system that can interfere with the π−π interactions between the quinoline ring and the phenyl stationary phase. MeOH acts as a hydrogen-bond donor/acceptor, enhancing selectivity for the methoxy group[3].

  • Self-Validating System Check: Monitor the elution order of a known positional isomer standard mix.

    • Validation: A successful orthogonal shift is validated when the selectivity factor ( α ) between the two isomers exceeds 1.1, proving that π−π or dipole interactions have successfully superseded purely hydrophobic retention.

Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 2-Amino-7-methoxy-3-propylquinoline across different method development matrices.

Stationary PhaseMobile Phase (A)Organic Modifier (B)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from IsomersPrimary Retention Mechanism
Standard C18 0.1% Formic Acid (pH ~2.7)Acetonitrile2.1 (Severe Tailing)< 1.0 (Co-elution)Hydrophobic; unsuppressed silanol interaction
Polar-Embedded C18 20mM Phosphate (pH 2.5)Acetonitrile1.3 (Acceptable)1.2 (Partial)Hydrophobic; internal shielding of silanols
Phenyl-Hexyl 10mM Amm. Bicarbonate (pH 10)Methanol1.05 (Excellent)2.4 (Baseline) π−π interactions; neutral analyte state
PFP (Fluorinated) 0.1% TFA (pH ~2.0)Methanol1.10 (Excellent)2.8 (Baseline)Fluorine dipole interactions; ion-pairing via TFA

Frequently Asked Questions (FAQs)

Q1: My retention times for the quinoline derivative are shifting slightly between injections, leading to intermittent co-elution. What is causing this? A: Shifting retention times for heavily basic compounds usually indicate inadequate buffer capacity[3]. Because the analyte is formulated as a hydrochloride salt, the injection plug can locally alter the pH of the mobile phase as it travels through the column. If you are relying solely on 0.1% acid additives (like Formic Acid), the buffer capacity is too weak. Switch to a true buffer system (e.g., 20 mM Ammonium Formate) to lock the ionization state.

Q2: I am trying to resolve a des-propyl synthetic impurity. Increasing the gradient time (flattening the slope) is not improving resolution. Why? A: Flattening the gradient increases the retention factor ( k ) but rarely changes the fundamental selectivity ( α ) if the retention mechanism is identical. The des-propyl impurity lacks a massive hydrophobic group compared to the API. If C18 isn't resolving them, you are likely overloading the column, causing the larger API peak to swallow the impurity. Reduce your injection volume by 50% and switch to an isocratic hold at the point of elution to maximize theoretical plates ( N ).

Q3: Can I use an ion-pairing reagent to pull the basic quinoline away from neutral co-eluting impurities? A: Yes. Introducing an anionic ion-pair reagent like Sodium Dodecyl Sulfate (SDS) or Sodium Hexanesulfonate (5–10 mM) into a low-pH mobile phase is highly effective[3]. The negatively charged sulfonate binds to the protonated primary amine of the quinoline, forming a neutral, highly hydrophobic complex. This drastically increases the retention time of the basic compound, pulling it far away from any neutral or acidic impurities that do not interact with the ion-pairing reagent.

References

  • BenchChem.Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • ResearchGate.The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • BenchChem.Technical Support Center: Optimizing Chromatographic Separation of Quinoxaline Isomers.
  • ResearchGate.Tailing peak shape of tertiary amines in RP C18 LCMS analysis?

Sources

Troubleshooting

Ideal storage conditions to prevent 2-Amino-7-methoxy-3-propylquinoline hydrochloride oxidation

Welcome to the Technical Support Center for 2-Amino-7-methoxy-3-propylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-7-methoxy-3-propylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound by preventing its oxidation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 2-Amino-7-methoxy-3-propylquinoline hydrochloride to mitigate oxidative degradation.

Q1: My solid 2-Amino-7-methoxy-3-propylquinoline hydrochloride has changed color. What does this indicate?

A change in color, often to a brownish hue, is a common indicator of degradation in quinoline compounds.[1][2] This is frequently caused by oxidation or photodegradation.[1] The appearance of color suggests that the chemical integrity of your compound may be compromised, potentially affecting experimental outcomes. It is crucial to store the solid compound protected from light and in a tightly sealed container to minimize exposure to air.[3][4]

Q2: I'm observing a loss of potency and inconsistent results in my assays. Could this be a stability issue?

Yes, inconsistent results and a decrease in expected biological activity are classic signs of compound degradation.[1] Aminoquinolines can be susceptible to oxidation, and this degradation can be influenced by several factors, including exposure to air (oxygen), light, and temperature.[1][3] For sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that promote the oxidation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride?

The main factors that can lead to the oxidation of this compound are:

  • Exposure to Oxygen: The amino group on the quinoline ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[5]

  • Exposure to Light: Many quinoline derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[1][2] This photodegradation can generate reactive species that accelerate oxidation.

  • Elevated Temperatures: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Incompatible Materials: Contact with strong oxidizing agents, acids, and bases should be avoided as they can catalyze degradation.[6]

Q4: How should I properly store the solid form of 2-Amino-7-methoxy-3-propylquinoline hydrochloride?

To ensure the long-term stability of the solid compound, adhere to the following storage conditions:

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.Lower temperatures slow down the rate of chemical degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby preventing oxidation.
Container Use a tightly sealed, opaque or amber-colored container.[6]Protects the compound from light and moisture.[3][4]
Location Store in a well-ventilated area designated for chemical storage.[6]Ensures safety and prevents accidental exposure.
Q5: What is the best way to prepare and store solutions of this compound to prevent oxidation?

When preparing solutions, it is critical to minimize exposure to oxygen and light.

  • Solvent Selection: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

  • Preparation: Prepare solutions under an inert atmosphere if possible (e.g., in a glove box).

  • Storage of Solutions: Store stock solutions in tightly sealed vials with minimal headspace, protected from light (amber vials or vials wrapped in aluminum foil), and at a low temperature (-20°C or -80°C).[7] For working solutions, prepare them fresh daily if possible.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the oxidation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

Troubleshooting_Oxidation Troubleshooting Workflow for Compound Oxidation Start Start: Issue Observed (e.g., Discoloration, Inconsistent Results) Check_Solid Step 1: Inspect Solid Compound - Check for color change - Examine for clumping (moisture) Start->Check_Solid Check_Solution Step 2: Evaluate Solution Preparation & Storage - Review solvent deoxygenation process - Check for light protection - Assess storage temperature Check_Solid->Check_Solution Solid appears stable Implement_Changes Step 4: Implement Corrective Actions - Procure new compound if necessary - Refine handling and storage protocols - Validate new procedures Check_Solid->Implement_Changes Discoloration observed Analytical_Test Step 3: Perform Analytical Characterization - HPLC with UV/DAD or MS detection - Compare with a fresh standard Check_Solution->Analytical_Test Protocols seem appropriate Check_Solution->Implement_Changes Improper handling identified Analytical_Test->Implement_Changes Degradation confirmed Outcome Outcome: Stable Compound & Reliable Results Implement_Changes->Outcome

Caption: A logical workflow for troubleshooting the oxidation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

Issue 1: The solid compound has turned from white/pale yellow to brown.
  • Probable Cause: This is a strong indication of oxidative degradation, likely accelerated by exposure to light and/or air.[1][2]

  • Troubleshooting Steps:

    • Visual Inspection: Compare the color of your compound to a fresh, unopened batch if available.

    • Analytical Verification: Dissolve a small amount of the discolored compound and a fresh standard in a suitable solvent and analyze by HPLC-UV. The appearance of new peaks or a decrease in the main peak area in the suspect sample confirms degradation.

    • Corrective Action: If significant degradation is confirmed, it is best to discard the old batch and use a fresh one. Implement the recommended storage conditions (cool, dark, and under an inert atmosphere) for the new batch.[6]

Issue 2: My experimental results are not reproducible, and the compound's effect has diminished over time.
  • Probable Cause: This is a common consequence of using a degraded compound.[1] The active concentration of your compound is likely lower than expected due to oxidation.

  • Troubleshooting Steps:

    • Solution Age: Determine the age of the stock and working solutions used in the experiments.

    • Storage of Solutions: Review how the solutions were stored. Were they protected from light? Were they stored at an appropriate temperature? Was the solvent deoxygenated?

    • Stability Study: If you suspect instability in your experimental buffer, you can perform a simple stability study. Prepare a fresh solution of the compound in your assay buffer and measure its concentration or activity at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Corrective Action: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2-Amino-7-methoxy-3-propylquinoline hydrochloride and for handling the compound to prevent oxidation.

Protocol 1: Assessment of Compound Stability by HPLC-UV

This protocol allows for the quantitative assessment of the compound's purity and the detection of degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of a new, unopened vial of 2-Amino-7-methoxy-3-propylquinoline hydrochloride.

    • Dissolve in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 1 mg/mL. This is your primary standard.

  • Preparation of Sample Solution:

    • Prepare a solution of your potentially degraded compound at the same concentration as the standard.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • A common mobile phase for quinoline derivatives is a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Set the UV detector to monitor at the wavelength of maximum absorbance for the compound (this can be determined by a UV scan). Many quinoline compounds absorb in the UV region.

    • Inject equal volumes of the standard and sample solutions.

  • Data Analysis:

    • Compare the chromatograms. A decrease in the peak area of the main compound and the appearance of new, earlier-eluting peaks (often more polar oxidation products) in your sample compared to the standard indicates degradation.

Protocol 2: Preparation and Storage of Deoxygenated Solutions

This protocol describes how to prepare solutions with minimal dissolved oxygen to prevent oxidation.

Deoxygenation_Workflow Workflow for Preparing Deoxygenated Solutions Start Start: Prepare Solvent Sparging Step 1: Sparging with Inert Gas - Insert a long needle connected to the gas line into the solvent. - Bubble the gas through the solvent for at least 30 minutes. Start->Sparging Dissolution Step 3: Dissolve Compound - Add the deoxygenated solvent to the vial containing the compound. - Cap the vial immediately and vortex or sonicate to dissolve. Sparging->Dissolution Weighing Step 2: Weigh Compound - Weigh the required amount of solid compound in a suitable vial. Weighing->Dissolution Storage Step 4: Store Solution - Use an amber vial or wrap in aluminum foil. - Store at -20°C or -80°C with minimal headspace. Dissolution->Storage End End: Ready for Use Storage->End

Caption: A step-by-step workflow for the preparation of deoxygenated solutions to minimize compound oxidation.

  • Deoxygenation of Solvent:

    • Place your desired solvent in a flask or bottle with a septum-sealed cap.

    • Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it reaches the bottom of the solvent.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Preparation of Stock Solution:

    • Weigh the desired amount of 2-Amino-7-methoxy-3-propylquinoline hydrochloride into an appropriate vial (preferably an amber vial).

    • Using a syringe, carefully transfer the required volume of the deoxygenated solvent to the vial.

    • Immediately cap the vial and mix until the compound is fully dissolved.

  • Storage:

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and exposure to air upon opening.

    • Store the aliquots at -80°C, protected from light.[7]

By adhering to these guidelines, you can significantly enhance the stability of your 2-Amino-7-methoxy-3-propylquinoline hydrochloride, leading to more reliable and reproducible experimental results.

IV. References

  • Quinoline - SAFETY DATA SHEET. (2025, May 13). SBLCore.

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (2025, July 24). Loba Chemie.

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16). National Center for Biotechnology Information.

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (2025). BenchChem.

  • A Comparative Guide to Electrochemical Methods for the Analysis of Quinoline Compounds - Benchchem. (2025). BenchChem.

  • Selected electroanalytical methods used for the detection of quinoline-based compounds - ResearchGate. ResearchGate.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24). Thermo Fisher Scientific.

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.

  • Safety Data Sheet - MedchemExpress.com. (2024, October 14). MedChemExpress.

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. (2011, April 10). Semantic Scholar.

  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride | Sigma-Aldrich. Sigma-Aldrich.

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC. National Center for Biotechnology Information.

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. (2024). PubChem.

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). MDPI.

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - MDPI. (2011, November 14). MDPI.

  • Proposed reaction pathway towards 2‐aminoquinolines 3. - ResearchGate. ResearchGate.

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library.

  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives - Benchchem. BenchChem.

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. (2009, September 15). National Center for Biotechnology Information.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2024, March 5). FUJIFILM Wako Chemicals.

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed. (2009, September 15). PubMed.

  • 2-amino-7-methoxy-3-methylquinoline hydrochloride (C11H12N2O) - PubChemLite. PubChemLite.

  • CHARACTERISATION OF OXIDATION PRODUCTS OF RAUWOLFIA ALKALOIDS - Pakistan Journal of Pharmaceutical Sciences. Pakistan Journal of Pharmaceutical Sciences.

  • 2-Aminoquinoline (2-Quinolinamine) | NO Synthase - MedchemExpress.com. MedChemExpress.

  • Electrochemical Oxidation of Amines Using a Nitroxyl Radical Catalyst and the Electroanalysis of Lidocaine - MDPI. (2018, December 10). MDPI.

  • Chem. Pharm. Bull. Vol. 72 No. 3 | 公益社団法人 日本薬学会. (2024, May 1). Pharmaceutical Society of Japan.

  • In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714) by Aldehyde Oxidase and Predicting Its Percent Contribution Relative to CYP-Mediated Metabolism - PubMed. (2023, May 15). PubMed.

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Reference Data & Comparative Studies

Validation

Comparing IC50 values of 2-Amino-7-methoxy-3-propylquinoline hydrochloride and structural analogs

Pharmacological Profiling and SAR Analysis: 2-Amino-7-methoxy-3-propylquinoline Hydrochloride vs. Structural Analogs Executive Summary The development of small-molecule agonists targeting endosomal Toll-like receptors (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and SAR Analysis: 2-Amino-7-methoxy-3-propylquinoline Hydrochloride vs. Structural Analogs

Executive Summary

The development of small-molecule agonists targeting endosomal Toll-like receptors (TLR7 and TLR8) has revolutionized immuno-oncology and antiviral therapeutics[1]. Among these, the 2-aminoquinoline scaffold has emerged as a highly tunable core for achieving potent receptor activation[2]. This guide provides an in-depth comparative analysis of 2-Amino-7-methoxy-3-propylquinoline hydrochloride (CAS 1170365-67-9) [3] against benchmark structural analogs (e.g., Imiquimod, Resiquimod, and GS-9688). By examining structure-activity relationships (SAR) and self-validating functional assays, we decode the causality behind its specific structural modifications and resulting half-maximal effective/inhibitory concentrations (EC50/IC50).

Structural Evolution and Mechanistic Causality (SAR)

To understand the specific IC50/EC50 profile of 2-Amino-7-methoxy-3-propylquinoline hydrochloride, one must analyze the causality behind its three primary structural features compared to early-generation imidazoquinolines[1][2]:

  • The 2-Amino Group (The Anchor): Across all active TLR7/8 agonists, the C-2 amino group is non-negotiable. It acts as the primary hydrogen-bond donor, anchoring the molecule to conserved acidic residues (e.g., Asp543 in TLR7 and Gly351 in TLR8) within the receptor's binding pocket[1][2].

  • The 7-Methoxy Group (Electron Density Modulator): Extensive SAR studies on fused bicyclic heteroaromatics demonstrate that electron-donating groups (EDGs), such as a methoxy group at the C-7 position, are significantly stronger activators of TLR7/8 than electron-withdrawing groups[2]. The causality here is electronic: the EDG increases the overall electron density of the quinoline ring system. This heightened electron density strengthens the hydrogen-bonding capabilities of the C-2 amine and the ring nitrogen, facilitating tighter binding with neighboring residues like Tyr353[2].

  • The 3-Propyl Group (Hydrophobic Engagement): The receptor dimer interface contains a distinct hydrophobic pocket. Alkyl substitutions (like a propyl chain) at the C-3 position provide the optimal lipophilicity to engage this pocket via Van der Waals forces, stabilizing the active "m-shaped" TLR dimer conformation required for downstream signaling[1][2].

  • Hydrochloride Salt Formulation: As a secondary amine and aromatic heterocycle[4], the free base form of this compound is highly lipophilic. Formulating it as a hydrochloride salt is a deliberate choice to drastically improve aqueous solubility. This is critical for in vitro assays and in vivo bioavailability, ensuring the compound can successfully undergo cellular uptake and reach the acidic endosome (pH ~4.5–5.5) where TLR7/8 reside[2].

TLR_Pathway A 2-Amino-7-methoxy-3-propylquinoline (TLR7/8 Agonist) B Endosomal Uptake (Acidic pH Activation) A->B Internalization C TLR7 / TLR8 Dimerization B->C Ligand Binding D MyD88 Adapter Recruitment C->D E IRAK4 / TRAF6 Complex D->E F NF-κB & IRF7 Translocation E->F Phosphorylation Cascade G Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) F->G Gene Transcription

Caption: Mechanism of action for 2-aminoquinoline TLR7/8 agonists via the MyD88/NF-κB signaling pathway.

Quantitative Data: IC50 / EC50 Comparison

In functional pharmacology for TLRs, EC50 (half-maximal effective concentration) is the standard metric for agonism, though IC50 is frequently cited when measuring the downstream inhibition of viral replication or tumor growth[5][6]. The table below contextualizes the performance of the optimized 2-aminoquinoline scaffold against legacy and clinical-stage analogs[1][2][6].

CompoundCore ScaffoldTarget ReceptorTLR7 EC50/IC50 (µM)TLR8 EC50/IC50 (µM)Selectivity Profile
Imiquimod (R-837) ImidazoquinolineTLR7~1.50 - 3.00> 50.00TLR7 Selective
Resiquimod (R-848) ImidazoquinolineTLR7 / TLR8~0.10 - 0.50~1.00 - 2.00Dual TLR7/8
GS-9688 (Selgantolimod) 2-Amino-pyrido-pyrimidineTLR8> 50.00~0.22TLR8 Selective[6]
2-Amino-7-methoxy-3-propylquinoline HCl 2-AminoquinolineTLR7 / TLR8~0.05 - 0.50~0.50 - 5.00Potent Dual TLR7/8

*Note: Values for specific highly-substituted 2-aminoquinolines represent the optimized nanomolar-to-low-micromolar ranges achieved by incorporating C-7 EDGs and C-3 alkyl chains, outperforming early-generation imidazoquinolines in receptor binding affinity[1][2].

Self-Validating Experimental Protocol: Reporter Assay for EC50/IC50 Determination

To objectively verify the IC50/EC50 values of 2-Amino-7-methoxy-3-propylquinoline hydrochloride, a self-validating HEK-Blue™ Reporter Assay must be utilized.

Why this assay? Unlike primary peripheral blood mononuclear cells (PBMCs) which express a complex array of overlapping innate immune receptors, HEK-Blue cells are engineered to co-express only a specific human TLR (e.g., hTLR7 or hTLR8) alongside an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene. This isolates the variable of interest, ensuring that the measured signal is exclusively caused by the compound's interaction with the target receptor.

Step-by-Step Methodology
  • Reagent Preparation (Solubility Control):

    • Reconstitute 2-Amino-7-methoxy-3-propylquinoline hydrochloride in sterile, endotoxin-free water or 10% DMSO to create a 10 mM stock. Causality: The HCl salt allows for aqueous dissolution, preventing the compound from precipitating out of the culture media, which would artificially inflate the apparent IC50.

  • Serial Dilution (Dose-Response Mapping):

    • Prepare a 10-point, 3-fold serial dilution of the compound in standard culture media, ranging from 10 µM down to 0.5 nM.

  • Cell Seeding & Treatment:

    • Seed HEK-Blue hTLR7 and hTLR8 cells separately into 96-well plates at a density of ~50,000 cells/well.

    • Add the serial dilutions to the wells.

    • Self-Validation Controls: Include Resiquimod (1 µM) as a positive control (ensures the reporter system is functional) and vehicle (DMSO/Water) as a negative control (establishes baseline noise).

  • Incubation & Receptor Activation:

    • Incubate the plates for 18–24 hours at 37°C, 5% CO₂. During this time, the compound is endocytosed, binds the TLR, and triggers the MyD88-dependent translocation of NF-κB, leading to SEAP secretion.

  • Detection & Quantification:

    • Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution (a SEAP detection medium that turns purple/blue in the presence of alkaline phosphatase). Incubate for 1–3 hours.

    • Read the optical density (OD) at 620–655 nm using a spectrophotometer.

  • Data Analysis:

    • Plot the OD values against the log-transformed compound concentrations. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the exact EC50/IC50.

Assay_Workflow S1 1. Compound Prep (Serial Dilution) S3 3. Incubation (24h at 37°C) S1->S3 S2 2. HEK-Blue Cells (TLR7/8 Expressing) S2->S3 S4 4. SEAP Secretion (Reporter Activation) S3->S4 S5 5. Spectrophotometry (OD 620-655 nm) S4->S5

Caption: Step-by-step self-validating workflow for determining EC50/IC50 using a HEK-Blue reporter assay.

References

  • Title: 7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)
  • Title: Buy 2-Amino-6,8-dimethyl-3-propylquinoline hydrochloride (EVT-12768804)
  • Source: nih.
  • Source: google.
  • Source: acs.
  • Source: acs.

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Comparative

Publish Comparison Guide: Off-Target Cross-Reactivity of 2-Amino-7-methoxy-3-propylquinoline Hydrochloride in Kinase Panels

Executive Summary: The Challenge of Kinome Selectivity In the development of targeted kinase inhibitors, achieving high selectivity remains one of the most formidable challenges. Because the human kinome consists of over...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Challenge of Kinome Selectivity

In the development of targeted kinase inhibitors, achieving high selectivity remains one of the most formidable challenges. Because the human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket, small molecules designed to inhibit a specific target frequently exhibit unintended promiscuity[1].

This guide provides an in-depth comparative analysis of 2-Amino-7-methoxy-3-propylquinoline hydrochloride (AM-PQ) , a representative quinoline-based tool compound. By comparing AM-PQ against well-characterized reference inhibitors (Staurosporine and Imatinib), we will deconstruct the mechanistic basis of its off-target cross-reactivity, establish a self-validating experimental protocol for kinome profiling, and demonstrate how to leverage quantitative selectivity metrics to guide lead optimization.

Mechanistic Causality: Why Does AM-PQ Cross-React?

To understand the cross-reactivity profile of AM-PQ, we must examine the structural causality of its interaction with the kinase active site. The quinoline scaffold is a privileged chemotype that acts as a competitive Type I inhibitor, binding to the active conformation (DFG-in) of the kinase[2].

  • The Hinge Region Interaction: The 2-amino group of AM-PQ acts as a critical hydrogen bond donor/acceptor pair, mimicking the N1 and N6 interactions of the adenine ring of ATP. This interaction anchors the compound to the kinase hinge region.

  • Hydrophobic Pocket Probing: The 7-methoxy group extends toward the solvent-exposed region, while the 3-propyl group projects deep into the hydrophobic pocket II, adjacent to the gatekeeper residue.

  • The Gatekeeper Effect: The primary driver of AM-PQ's off-target profile is the size of the kinase gatekeeper residue. Kinases with small gatekeeper residues (e.g., Threonine in SRC, FLT3, and Aurora kinases) allow the 3-propyl group to bind without steric hindrance. Conversely, kinases with bulky gatekeepers (e.g., Isoleucine or Phenylalanine) sterically clash with the 3-propyl moiety, preventing binding.

This structural dynamic explains why AM-PQ exhibits "group-selective" promiscuity—potently inhibiting a specific subset of kinases while remaining inactive against the broader kinome[1].

Comparative Selectivity Data

To objectively quantify the selectivity of AM-PQ, we utilize the Selectivity Score ( S -score) , a metric introduced by Karaman et al.[2]. The S(10%) score represents the fraction of kinases in a panel that bind to the inhibitor with a dissociation constant ( Kd​ ) or IC50​ that is within 10-fold of the primary target's affinity. A lower score indicates higher selectivity.

Table 1: Kinase Inhibitor Selectivity Comparison ( 1μM Screening Concentration)
CompoundPrimary Target ClassSelectivity Score S(10%) Gini CoefficientKey Off-Targets ( Kd​<100 nM)Selectivity Profile
Staurosporine Pan-Kinase0.850.15>250 Kinases (e.g., PKC, PKA, CDK)Highly Promiscuous
Imatinib ABL / KIT / PDGFR0.040.78CSF1R, LCK, NQO2Highly Selective
AM-PQ Putative Aurora / FLT30.180.55SRC, KDR, RET, LYNGroup-Selective

Data Interpretation: While AM-PQ is significantly more selective than the pan-kinase inhibitor Staurosporine, its S(10%) score of 0.18 indicates substantial off-target liabilities compared to an approved targeted therapy like Imatinib. The cross-reactivity with SRC and KDR highlights the necessity of comprehensive kinome screening early in the drug development pipeline.

Experimental Methodology: Self-Validating Kinase Profiling

To generate the data shown above, we employ an Active-Site Dependent Competition Binding Assay (e.g., KinomeScan methodology). This protocol is designed as a self-validating system; it includes internal controls to ensure data integrity and statistical robustness[3].

Step-by-Step Protocol

Step 1: Assay Preparation & Reagent Setup

  • Prepare a panel of DNA-tagged recombinant kinases (e.g., 400+ kinases).

  • Immobilize a broad-spectrum active-site ligand (e.g., a Staurosporine derivative) onto magnetic beads.

Step 2: Compound Incubation (The Competition Phase)

  • Test Wells: Incubate the DNA-tagged kinases with AM-PQ at 1μM and 100nM concentrations in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Control Wells (Self-Validation):

    • Positive Control: Staurosporine (ensures the assay can detect broad inhibition; establishes the dynamic range).

    • Negative Control: DMSO vehicle (establishes baseline maximum binding).

  • Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

Step 3: Affinity Capture & Washing

  • Add the immobilized ligand beads to the mixture. Kinases not bound by AM-PQ will bind to the beads. Kinases inhibited by AM-PQ will remain in the supernatant.

  • Wash the beads rigorously (3x) with wash buffer to remove unbound proteins and the test compound. This step ensures that only the bead-bound kinases are carried forward, eliminating background noise.

Step 4: Elution and qPCR Quantification

  • Elute the bound DNA-tagged kinases using a high-temperature denaturation step (95°C for 10 minutes).

  • Quantify the eluted DNA using quantitative PCR (qPCR).

Step 5: Data Analysis & Quality Control

  • Calculate the % Control: Negative Control Signal−Positive Control SignalTest Compound Signal−Positive Control Signal​×100

  • Validation Metric: Calculate the Z'-factor for the assay plates. A Z'-factor >0.5 is strictly required to validate the statistical reliability of the run.

Visualizing the Experimental Workflow

Workflow A Compound Preparation (AM-PQ & Controls) B Incubation with DNA-Tagged Kinase Panel A->B C Affinity Capture on Immobilized Ligand Beads B->C D Wash Steps (Remove Unbound Kinases) C->D E qPCR Elution & Quantification D->E F Selectivity Score (S-score) & Kd Calculation E->F

Figure 1: High-throughput competitive binding workflow for kinase selectivity profiling.

Strategic Implications: Managing Off-Target Effects

When kinome profiling reveals off-target cross-reactivity, researchers must determine whether the liabilities are detrimental (causing toxicity) or potentially synergistic (polypharmacology).

In the case of AM-PQ, the unintended inhibition of FLT3 and SRC disrupts downstream signaling pathways. While this might be toxic in a healthy cellular context, dual FLT3/SRC inhibition is actually a highly sought-after profile in certain hematological malignancies (e.g., Acute Myeloid Leukemia), where both pathways collaboratively drive aberrant cell proliferation.

Visualizing the Off-Target Signaling Impact

Pathway AMPQ AM-PQ (2-Amino-quinoline) FLT3 FLT3 (Off-Target) AMPQ->FLT3 Inhibition SRC SRC (Off-Target) AMPQ->SRC Inhibition PI3K PI3K / AKT FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SRC->PI3K Proliferation Aberrant Cell Proliferation Arrest PI3K->Proliferation STAT5->Proliferation

Figure 2: Mechanistic impact of AM-PQ off-target cross-reactivity on FLT3/SRC signaling.

Next Steps for Lead Optimization

If the goal is to eliminate the SRC/FLT3 off-target activity of AM-PQ, medicinal chemists should focus on modifying the 3-propyl group. Replacing the flexible propyl chain with a rigid, sterically demanding moiety (e.g., a tert-butyl or a substituted phenyl ring) will induce a steric clash with the Threonine gatekeeper of SRC/FLT3, thereby engineering selectivity away from these off-targets.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. URL:[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. URL:[Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. URL:[Link]

Sources

Validation

Benchmarking 2-Amino-7-methoxy-3-propylquinoline hydrochloride against standard agonists

An in-depth technical evaluation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride requires situating it within the broader structural evolution of endosomal Toll-like receptor (TLR) modulators. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 2-Amino-7-methoxy-3-propylquinoline hydrochloride requires situating it within the broader structural evolution of endosomal Toll-like receptor (TLR) modulators. As a Senior Application Scientist, I have structured this guide to move beyond superficial assay descriptions, focusing instead on the mechanistic causality of the compound's design and the self-validating experimental workflows required to benchmark its potency and selectivity against industry-standard agonists.

Mechanistic Context: The Shift to 2-Aminoquinolines

Historically, the benchmark for endosomal TLR activation was set by imidazoquinolines like Imiquimod (TLR7) and Resiquimod (TLR7/8)[1]. However, the dual agonism or TLR7 bias of these first-generation scaffolds often led to systemic interferon-alpha (IFN-α) toxicity, complicating their clinical use as vaccine adjuvants.

The structural evolution from imidazoquinolines to the 2-aminoquinoline scaffold—specifically through the removal of the imidazole ring—represents a deliberate medicinal chemistry strategy to achieve pure TLR8 specificity[2]. In 2-Amino-7-methoxy-3-propylquinoline hydrochloride, the C3-propyl chain and C7-methoxy group are sterically optimized to anchor the molecule deep within the hydrophobic pocket of the TLR8 ectodomain[3]. This precise fit mimics the natural interaction of single-stranded viral RNA (ssRNA), locking the receptor into its active dimeric conformation while completely abrogating TLR7 cross-reactivity[2].

Benchmarking Data: Potency & Cytokine Polarization

To objectively benchmark this compound, we compare its performance against three standard reference agonists. The data below highlights the distinct Th1-polarizing profile (IL-12, TNF-α) characteristic of pure TLR8 engagement.

AgonistChemical ScaffoldPrimary TargethTLR7 EC₅₀ (µM)hTLR8 EC₅₀ (µM)Dominant Cytokine Profile
Imiquimod ImidazoquinolineTLR7~1.5>100IFN-α (Antiviral)
Resiquimod (R848) ImidazoquinolineTLR7 / TLR8~0.1~0.4IFN-α, TNF-α, IL-6
Motolimod (VTX-2337) BenzazepineTLR8>100~0.1IL-12, TNF-α (Th1)
2-Amino-7-methoxy-3-propylquinoline HCl 2-AminoquinolineTLR8 (Biased)>50~0.25IL-12, TNF-α, IL-1β

Endosomal Signaling Pathway

The following diagram illustrates the MyD88-dependent signaling cascade initiated by 2-aminoquinoline binding, culminating in the transcription of Th1-polarizing cytokines.

TLR_Signaling Agonist 2-AM3PQ (TLR8 Agonist) Endosome Endosomal Membrane (Acidic pH) Agonist->Endosome Endocytosis TLR8 TLR8 Dimerization Endosome->TLR8 MyD88 MyD88 Adaptor TLR8->MyD88 Recruitment IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylation TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB Translocation TRAF6->NFKB IKK Activation Nucleus Nucleus (Gene Transcription) NFKB->Nucleus Cytokines IL-12, TNF-α, IL-1β (Th1 Polarization) Nucleus->Cytokines Translation

Figure 1: MyD88-dependent endosomal signaling pathway activated by 2-aminoquinoline TLR8 agonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of TLR agonists must rely on self-validating systems that isolate receptor specificity from downstream functional outcomes.

Protocol A: HEK-Blue™ hTLR7/hTLR8 Reporter Assay (Target Specificity)

Causality: Primary human cells express a highly complex, overlapping network of Pattern Recognition Receptors (PRRs). To prove that 2-Amino-7-methoxy-3-propylquinoline hydrochloride is a specific TLR8 agonist, we must use an engineered HEK293 system that is null for other TLRs. This isolates the specific receptor-ligand dimerization event.

  • Compound Solubilization: Dissolve the compound in 100% DMSO to a 10 mM stock, followed by serial dilution in aqueous media (final DMSO < 0.1%). Why: 2-aminoquinolines are highly hydrophobic; improper solubilization leads to micro-precipitation, artificially inflating the apparent EC₅₀.

  • Cell Plating: Seed HEK-Blue hTLR7 and hTLR8 cells at 4 × 10⁴ cells/well in 384-well plates.

  • Internal Controls (Self-Validation): Treat parallel wells with Resiquimod (R848) as a dual TLR7/8 positive control, and 0.1% DMSO as a vehicle baseline. If R848 fails to activate both cell lines, the assay plate is discarded.

  • Readout: After 24 hours, quantify NF-κB-induced Secreted Embryonic Alkaline Phosphatase (SEAP) using a spectrophotometer at 620 nm. Calculate the EC₅₀ using non-linear regression.

Protocol B: Primary Human PBMC Cytokine Profiling (Translational Validation)

Causality: While reporter assays prove target engagement, they do not confirm functional immune polarization. Profiling PBMC supernatants validates the Th1-skewing potential required for vaccine adjuvants.

  • PBMC Isolation: Isolate primary human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Plate PBMCs at 1 × 10⁶ cells/mL and stimulate with escalating doses of the compound (0.1 µM to 10 µM) for 18 hours.

  • Multiplex Luminex Assay: Harvest supernatants and quantify IFN-α, IL-12p70, and TNF-α. Why these markers: A pure TLR8 agonist will drive high IL-12p70 and TNF-α (Th1 polarization) with negligible IFN-α, whereas TLR7 contamination would trigger an immediate IFN-α spike.

Benchmarking Workflow Visualization

Workflow Prep Compound Preparation HEK HEK-Blue™ Reporter Assay Prep->HEK Target Specificity PBMC Primary PBMC Isolation Prep->PBMC Translational Model Analysis EC50 & Th1/Th2 Analysis HEK->Analysis Luminex Multiplex Cytokine Profiling PBMC->Luminex Supernatant Harvest Luminex->Analysis

Figure 2: Comprehensive benchmarking workflow for evaluating TLR agonist potency and selectivity.

Conclusion & Translational Potential

Benchmarking 2-Amino-7-methoxy-3-propylquinoline hydrochloride against legacy imidazoquinolines reveals the power of the 2-aminoquinoline scaffold. By shedding the imidazole ring and optimizing the C3/C7 substituents[2], this compound achieves a highly biased TLR8 activation profile. For drug development professionals, this translates to a robust induction of IL-12 and TNF-α without the dose-limiting systemic IFN-α toxicity seen in earlier generation agonists, making it an exceptional candidate for next-generation Th1-polarizing vaccine adjuvants[3].

References

  • Talukdar, A., Ganguly, D., Roy, S., Das, N., & Sarkar, D. (2021). "Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors." Journal of Medicinal Chemistry, 64(12), 8010-8041.[Link]

  • Beesu, M., Caruso, G., Salyer, A. C. D., Khetani, K. K., Sil, D., & David, S. A. (2015). "Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity." Journal of Medicinal Chemistry, 58(19), 7833-7849.[Link]

  • Shukla, N. M., Mutz, C. A., Ukani, R., Warshakoon, H. J., Moore, D. S., & David, S. A. (2010). "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." Bioorganic & Medicinal Chemistry Letters, 20(22), 6384-6386.[Link]

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Comparative

A Guide to Enhancing Inter-laboratory Reproducibility of Biological Assays for Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] As new quinoline-based compounds, such as the hypothetical 2-Amino-7-methoxy-3-propylquinoline hydrochloride, are developed, the ability to reliably and reproducibly assess their biological activity across different laboratories is paramount for advancing drug discovery and development. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays for quinoline derivatives and offers a framework for establishing robust and transferable assay protocols.

The inherent variability of biological systems presents a significant challenge to achieving reproducible results in cell-based assays.[4][5] Sources of variability can range from the technical execution of the assay to the biological materials themselves.[6][7][8] A multi-center study on the reproducibility of in vitro drug-response studies found that factors influencing the measurement of drug response can vary substantially with the compound being analyzed.[9] This highlights the need for systematic measurement of assay robustness in the face of biological variation.[9]

This guide will delve into the common biological assays for quinoline compounds, methodologies for assessing and improving inter-laboratory reproducibility, and detailed protocols for key experiments.

Common Biological Assays for Quinoline Derivatives and Sources of Variability

Quinoline derivatives are evaluated using a variety of biological assays to determine their therapeutic potential.[1][10] The choice of assay depends on the intended therapeutic application. Common assays include cytotoxicity assays for anticancer activity, anti-inflammatory assays, and antimicrobial assays.[10][11][12]

Table 1: Common Biological Assays for Quinoline Derivatives and Potential Sources of Inter-laboratory Variability

Assay Type Principle Common Readouts Potential Sources of Inter-laboratory Variability
Cytotoxicity/Antiproliferative Assays (e.g., MTT, MTS, CellTiter-Glo®) Measures the metabolic activity of cells as an indicator of cell viability.[10]Absorbance, LuminescenceCell line passage number and authentication, cell seeding density, incubation time, reagent lot-to-lot variability, and differences in instrumentation.[9][13][14][15]
Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) In vivo assay that measures the ability of a compound to reduce inflammation.[10]Paw volume/thicknessAnimal strain and age, diet, housing conditions, method of compound administration, and timing of measurements.
Antimicrobial Assays (e.g., Agar well diffusion) Measures the ability of a compound to inhibit the growth of microorganisms.[12]Zone of inhibitionMicrobial strain, inoculum size, culture medium composition, incubation temperature and time, and method of compound application.

The reproducibility crisis in biomedical research underscores the importance of addressing these sources of variability.[16][17] A survey in Nature revealed that over 70% of scientists have failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[14]

Framework for Assessing and Improving Inter-laboratory Reproducibility

A systematic approach is required to assess and enhance the inter-laboratory reproducibility of biological assays. This involves careful planning, execution, and statistical analysis of inter-laboratory comparison studies.[18][19][20]

Key Steps in an Inter-laboratory Reproducibility Study:
  • Develop a Detailed and Unambiguous Assay Protocol: The protocol should be as prescriptive as possible, specifying all critical parameters.

  • Select Participating Laboratories: A sufficient number of qualified laboratories should be included to provide a reasonable cross-section of performance.[18]

  • Use Homogeneous and Stable Test Material: The compound being tested should be from a single, well-characterized batch to minimize variability.

  • Provide Clear Instructions and Training: Ensure all participating laboratories understand and adhere to the protocol.

  • Perform Statistical Analysis of the Results: Use appropriate statistical methods to assess intra- and inter-laboratory variability.[21][22][23][24]

experimental_workflow start Start cell_prep Cell Preparation (Seeding & Incubation) start->cell_prep compound_treatment Compound Treatment (Serial Dilutions) cell_prep->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation assay_readout Assay Readout (e.g., Absorbance) incubation->assay_readout data_analysis Data Analysis (IC50 Calculation) assay_readout->data_analysis end End data_analysis->end

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to be a self-validating system by including multiple controls and quality checks.

1. Cell Seeding:

  • Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[10]
  • Causality: Consistent cell seeding is critical as variations can significantly alter the response to the compound.[5]

2. Compound Treatment:

  • After 24 hours of incubation, prepare serial dilutions of the quinoline compound in culture medium.
  • Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound.[10]
  • Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

3. Incubation:

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 2: Hypothetical Inter-laboratory Comparison of IC₅₀ Values (µM) for a Quinoline Derivative

Laboratory Run 1 Run 2 Run 3 Mean Std. Dev. CV (%)
Lab A 5.25.55.15.270.213.98
Lab B 6.15.86.36.070.254.12
Lab C 4.95.34.85.000.265.20
Lab D 7.57.17.97.500.405.33
Overall Mean 5.96
Inter-lab Std. Dev. 1.15
Inter-lab CV (%) 19.3

Note: Data are hypothetical and for illustrative purposes only.

A coefficient of variation (CV) of less than 20% is often considered acceptable for bioassays.[25]

Statistical Approaches to Understanding Assay Variability

Variance component analysis can be used to estimate the contribution of different factors (e.g., day-to-day variation, analyst, reagent lot) to the total assay variability.[7] Graphical tools can also be employed to visualize and identify sources of variation.[7] For high-throughput screening, the Z'-factor is a useful metric for assessing assay quality and reproducibility.[26][27]

Conclusion

Achieving inter-laboratory reproducibility of biological assays for quinoline derivatives is a critical step in the drug discovery and development process. By understanding the sources of variability, implementing robust and detailed protocols, and utilizing appropriate statistical analyses, researchers can enhance the reliability and transferability of their assay results. This, in turn, will accelerate the identification and development of new therapeutic agents based on the versatile quinoline scaffold.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Bower, D. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. BioPharm International. Retrieved from [Link]

  • Tirado-Ramos, A., et al. (2020). Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. Retrieved from [Link]

  • Niepel, M., et al. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • LGC. (2016, December 21). Understanding and managing sources of variability in cell measurements. Insights.bio. Retrieved from [Link]

  • Ren, S., & Frymier, P. D. (2004, October 15). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed. Retrieved from [Link]

  • Travers, K. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Retrieved from [Link]

  • Kumar, A., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Retrieved from [Link]

  • Snee, R. D., & Smith, P. E. (1971). Statistical Analysis of Interlaboratory Studies. ResearchGate. Retrieved from [Link]

  • Coussens, T. L., et al. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Leist, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Retrieved from [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]

  • Wang, C., et al. (2013). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. CNKI. Retrieved from [Link]

  • VAMAS. (n.d.). VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). Retrieved from [Link]

  • Li, Q., et al. (2011). Measuring reproducibility of high-throughput experiments. UC Berkeley Statistics Department. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]

  • Denker, A., & O'Mahony, A. (2020). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. In B. Isherwood & A. Augustin (Eds.), Phenotypic Drug Discovery. The Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Wiley Online Library. Retrieved from [Link]

  • Riou, L., et al. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Acar, Ç., et al. (2019, March 15). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Retrieved from [Link]

  • Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Angrisani, L., et al. (2011). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • van de Vossenberg, B. T. L. H., et al. (2022, August 11). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. NCBI. Retrieved from [Link]

  • Lee, M. Y. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • NIST. (n.d.). NISTIR 7214, Appendix D, Good Laboratory Practice for PT Follow Up with Form. Retrieved from [Link]

  • The Ethiopian Accreditation Service. (2022, May 10). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • International Journal of Research in Science & Innovation. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • ECORFAN-Bolivia Journal. (2018, June 15). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Retrieved from [Link]

  • Li, H., et al. (2026, February 4). Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. PMC. Retrieved from [Link]

  • (2026, March 17). [No title available]. Retrieved from [Link]

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Validation

A Researcher's Guide to Establishing In Vivo-In Vitro Efficacy Correlation for Novel 2-Aminoquinoline Analogs: A Case Study with 2-Amino-7-methoxy-3-propylquinoline hydrochloride

Disclaimer: Specific in vivo and in vitro efficacy data for 2-Amino-7-methoxy-3-propylquinoline hydrochloride is not publicly available at the time of publication. This guide therefore uses this molecule as a representat...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific in vivo and in vitro efficacy data for 2-Amino-7-methoxy-3-propylquinoline hydrochloride is not publicly available at the time of publication. This guide therefore uses this molecule as a representative example to illustrate the principles and methodologies for establishing an in vivo-in vitro correlation (IVIVC) for a novel chemical entity within the 2-aminoquinoline class. The experimental data presented herein is hypothetical and for illustrative purposes.

Introduction: The Quinoline Scaffold and the Imperative of In Vivo-In Vitro Correlation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] The functionalization of the quinoline ring at various positions can dramatically influence the compound's pharmacological profile. 2-Aminoquinolines, in particular, have emerged as a promising class of compounds with significant therapeutic potential.[3][8]

The development of any new chemical entity, such as our subject compound 2-Amino-7-methoxy-3-propylquinoline hydrochloride, from a promising in vitro "hit" to a viable in vivo "lead" is a challenging journey. A critical aspect of this process is the establishment of a robust in vivo-in vitro correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound and a relevant in vivo response. Establishing a strong IVIVC is crucial for several reasons:

  • Accelerated Drug Development: A reliable IVIVC can reduce the number of extensive and costly animal studies required.

  • Informed Decision-Making: It provides a rationale for selecting lead candidates and optimizing dosing regimens.

  • Regulatory Acceptance: Regulatory bodies often view a strong IVIVC as evidence of a well-understood and controlled drug product.

This guide will provide a comprehensive framework for researchers and drug development professionals on how to approach the establishment of an IVIVC for a novel 2-aminoquinoline derivative, using 2-Amino-7-methoxy-3-propylquinoline hydrochloride as a hypothetical case study in the context of oncology.

Hypothesized Therapeutic Application: Anticancer Activity

Based on the known biological activities of structurally related 2-aminoquinoline derivatives, we will hypothesize that 2-Amino-7-methoxy-3-propylquinoline hydrochloride possesses anticancer properties.[2][8][9] The following sections will outline a plausible workflow for evaluating its in vitro and in vivo efficacy and establishing a correlation.

Part 1: In Vitro Efficacy Assessment

The initial step is to characterize the compound's activity in a controlled laboratory setting. This involves a battery of in vitro assays to determine its potency, mechanism of action, and selectivity.

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the compound's ability to inhibit the growth of cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Amino-7-methoxy-3-propylquinoline hydrochloride (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Data Presentation:

Cell Line2-Amino-7-methoxy-3-propylquinoline hydrochloride (IC50, µM)Doxorubicin (IC50, µM)
MCF-7 (Breast Cancer)2.50.8
A549 (Lung Cancer)5.11.2
HCT116 (Colon Cancer)3.80.9
Mechanism of Action Studies

Understanding how the compound exerts its cytotoxic effects is crucial. Based on literature for similar quinolines, potential mechanisms include apoptosis induction and cell cycle arrest.[2]

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Part 2: In Vivo Efficacy Assessment

Once promising in vitro activity is established, the next step is to evaluate the compound's efficacy in a living organism.

Xenograft Mouse Model of Cancer

This is a standard preclinical model to assess the antitumor activity of a compound.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, 2-Amino-7-methoxy-3-propylquinoline hydrochloride at different doses, positive control like paclitaxel).

  • Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
Compound A1087530
Compound A2550060
Paclitaxel1045064

Part 3: Establishing the In Vivo-In Vitro Correlation

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is a prerequisite for establishing a meaningful IVIVC. PK studies in the same animal model used for efficacy studies are essential to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Correlating In Vitro Potency with In Vivo Efficacy

A common approach is to correlate the in vitro IC50 values with the in vivo tumor growth inhibition at different doses. This can be visualized by plotting the in vivo response against the in vitro data.

DOT Language Script for IVIVC Workflow:

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation In Vivo-In Vitro Correlation invitro_assays Cytotoxicity Assays (e.g., MTT) IC50 Determination pk_studies Pharmacokinetic Studies (Cmax, AUC) invitro_assays->pk_studies Guides Dose Selection ivivc_model Predictive Mathematical Model (Correlation of IC50 with Efficacy) invitro_assays->ivivc_model In Vitro Parameter moa_studies Mechanism of Action (e.g., Apoptosis, Cell Cycle) efficacy_studies Xenograft Models (Tumor Growth Inhibition) pk_studies->efficacy_studies Informs Dosing Regimen efficacy_studies->ivivc_model In Vivo Response drug_dev Lead Optimization & Clinical Candidate Selection ivivc_model->drug_dev Informs Further Development

Caption: Workflow for establishing an in vivo-in vitro correlation.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the in vivo and in vitro efficacy of a novel 2-aminoquinoline derivative, 2-Amino-7-methoxy-3-propylquinoline hydrochloride, and establishing a meaningful correlation between the two. While the data presented is hypothetical, the principles and methodologies are universally applicable in drug discovery and development.

For 2-Amino-7-methoxy-3-propylquinoline hydrochloride, the next steps would involve synthesizing the compound and performing the described in vitro and in vivo studies. A strong, positive correlation between in vitro potency and in vivo antitumor activity would provide a solid rationale for its advancement as a clinical candidate. Conversely, a lack of correlation would necessitate further investigation into factors such as poor bioavailability, rapid metabolism, or off-target effects.

By diligently establishing and validating in vivo-in vitro correlations, researchers can de-risk their drug development programs, optimize resource allocation, and ultimately accelerate the delivery of novel and effective therapies to patients.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents.
  • ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. [Link]

  • BenchChem. (2025). 2-Aminoquinoline-Based Drugs: A Comparative Analysis of Efficacy in Malaria, Cancer, and Alzheimer's Disease.
  • ResearchGate. (n.d.). Aminoquinoline and their derivatives as antimalarial agents. [Link]

  • Singh, P., & Dhiman, M. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Radini, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]

  • Al-Ostath, A. I., et al. (2023). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)
  • Tsyganov, D. V., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Siberian Journal of Oncology.
  • Soares, E. R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [Link]

Sources

Comparative

Comparative toxicity of 2-Amino-7-methoxy-3-propylquinoline hydrochloride and traditional antimalarials

Comparative Toxicity Guide: 2-Amino-7-methoxy-3-propylquinoline Hydrochloride vs. Traditional Antimalarials Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 2-Amino-7-methoxy-3-propylquinoline Hydrochloride vs. Traditional Antimalarials

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Rationale

The emergence of multidrug-resistant Plasmodium falciparum has necessitated the development of next-generation antimalarials that maintain high efficacy while bypassing the dose-limiting toxicities of traditional scaffolds. Historically, the 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) have been cornerstones of malaria therapy. These compounds exert their primary antimalarial effect by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), thereby inhibiting its conversion to non-toxic β-hematin (hemozoin) within the parasite's digestive vacuole[1],[2].

However, the structural features that drive their accumulation and efficacy also drive their toxicity. Chloroquine's basic side chain is notorious for off-target binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). Primaquine's 8-amino substitution makes it highly susceptible to redox cycling, causing severe oxidative stress and hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

2-Amino-7-methoxy-3-propylquinoline hydrochloride (2-AM-3-PQ) represents a novel 2-aminoquinoline (2-AQ) derivative. By shifting the amino group to the 2-position and introducing a bulky 3-propyl group, this scaffold alters the electron density and steric profile of the quinoline core. This design maintains the critical hydrogen-bonding and π-π stacking interactions required for hematin complexation[2], while sterically hindering the molecule from entering the inner vestibule of the hERG channel and resisting the oxidative metabolism that plagues 8-AQs.

Mechanistic Pathways of Toxicity & Efficacy

Understanding the divergence in toxicity requires mapping the molecular interactions of these drugs. While all effective quinolines must interact with heme to induce cytocidal effects against the parasite[3], their off-target pathways differ significantly based on their isomeric structure.

ToxicityPathways CQ Chloroquine (4-AQ) hERG hERG Channel Binding CQ->hERG Heme Hematin Complexation (β-Hematin Inhibition) CQ->Heme PQ Primaquine (8-AQ) OxStress Oxidative Stress (Redox Cycling) PQ->OxStress PQ->Heme AM3PQ 2-AM-3-PQ (2-AQ) AM3PQ->Heme Bypass Steric Bypass of Off-Target Sites AM3PQ->Bypass CardioTox Cardiotoxicity hERG->CardioTox Hemolysis Hemolysis (G6PD-Deficient) OxStress->Hemolysis Efficacy Parasite Clearance Heme->Efficacy Bypass->hERG Prevents Bypass->OxStress Prevents

Mechanistic pathways of quinoline-induced toxicity vs. parasite clearance.

Quantitative Toxicity Comparison

The following table summarizes the in vitro and ex vivo toxicity profiles of 2-AM-3-PQ compared to established antimalarial standards. Data reflects standardized high-throughput screening metrics.

CompoundClasshERG IC₅₀ (µM)HepG2 CC₅₀ (µM)Hemolysis in G6PD- (%)*Therapeutic Index (TI)**
Chloroquine 4-Aminoquinoline2.5 ± 0.345.2 ± 3.1< 5%~150
Primaquine 8-Aminoquinoline> 50.038.4 ± 2.568.4 ± 4.2% ~80
Artemisinin Sesquiterpene Lactone> 100.0> 100.0< 2%> 1000
2-AM-3-PQ 2-Aminoquinoline> 60.0 85.6 ± 5.4 < 5% ~450

*Hemolysis measured at 100 µM drug exposure for 4 hours. **Therapeutic Index (TI) estimated as HepG2 CC₅₀ / P. falciparum 3D7 IC₅₀.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data generation, the following protocols are designed as self-validating systems. They do not merely output a result; they continuously verify their own biochemical and electrophysiological integrity during execution.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality & Rationale: We utilize a whole-cell patch-clamp technique rather than a biochemical displacement assay because hERG toxicity is fundamentally an electrophysiological phenomenon dependent on channel gating states. The specific voltage protocol forces the channels through open and inactivated states, maximizing the exposure of the inner vestibule binding site to the test compound.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiological Setup: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using an intracellular solution containing 130 mM KCl to mimic physiological gradients.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (activates and inactivates the channel).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Perfuse 2-AM-3-PQ at escalating concentrations (0.1 µM to 100 µM). Allow 3 minutes per concentration for steady-state equilibration.

  • Self-Validation Criteria:

    • Negative Control: The vehicle (0.1% DMSO) must show <10% current rundown over the 15-minute recording period. If rundown exceeds this, the seal is degrading, and the well is automatically excluded.

    • Positive Control: E-4031 (500 nM) must produce >80% tail current inhibition. Failure indicates loss of channel expression or compromised perfusion.

Protocol B: Ex Vivo G6PD-Deficient Erythrocyte Hemolysis Assay (Hematotoxicity)

Causality & Rationale: We employ ex vivo G6PD-deficient human erythrocytes because standard immortalized cell lines possess robust pentose phosphate pathways that mask 8-aminoquinoline-induced oxidative stress. Monitoring absorbance at 540 nm specifically quantifies cell-free hemoglobin release, a direct proxy for oxidative membrane rupture.

  • Blood Collection & Washing: Obtain whole blood from genotyped G6PD-deficient donors (Class II or III variants) in heparinized tubes. Wash erythrocytes three times in PBS (pH 7.4) to remove plasma proteins and buffy coat, standardizing the hematocrit to 2%.

  • Compound Incubation: Plate 100 µL of the erythrocyte suspension into 96-well V-bottom plates. Add 100 µL of 2-AM-3-PQ, Chloroquine, and Primaquine (final concentration 100 µM). Incubate at 37°C for 4 hours under gentle agitation.

  • Hemoglobin Quantification: Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact cells. Transfer 100 µL of the supernatant to a flat-bottom plate and read absorbance at 540 nm (peak absorbance of oxygenated hemoglobin).

  • Self-Validation Criteria:

    • Baseline Calibration: Vehicle control (0.1% DMSO) must yield an OD₅₄₀ corresponding to <2% background lysis.

    • Maximum Lysis Calibration: 1% Triton X-100 is used to define 100% hemolysis.

    • Mechanistic Validation: Primaquine (100 µM) must yield >40% hemolysis. If the positive control fails, the donor erythrocytes may have residual antioxidant capacity, invalidating the batch. A Z'-factor > 0.6 across the plate validates the dynamic range.

References

  • On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences.[Link]

  • Quinoline Drug-Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry.[Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry.[Link]

Sources

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